Diethyl 2,5-dibromohexanedioate
Description
Structure
3D Structure
Properties
IUPAC Name |
diethyl 2,5-dibromohexanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16Br2O4/c1-3-15-9(13)7(11)5-6-8(12)10(14)16-4-2/h7-8H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBCNJHBDCUBIPB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CCC(C(=O)OCC)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16Br2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20969201 | |
| Record name | Diethyl 2,5-dibromohexanedioate | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
869-10-3, 54221-37-3 | |
| Record name | 1,6-Diethyl 2,5-dibromohexanedioate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=869-10-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC143938 | |
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| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=143938 | |
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| Record name | 869-10-3 | |
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| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49144 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Diethyl 2,5-dibromohexanedioate | |
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| URL | https://comptox.epa.gov/dashboard/DTXSID20969201 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Diethyl meso-2,5-dibromoadipate | |
| Source | European Chemicals Agency (ECHA) | |
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Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of Diethyl 2,5-dibromohexanedioate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diethyl 2,5-dibromohexanedioate, also commonly known by its synonym diethyl meso-2,5-dibromoadipate, is a bifunctional organic compound with significant applications in synthetic chemistry.[1][2] Its structure, featuring two chiral centers and two reactive bromine atoms, makes it a valuable intermediate in the synthesis of complex organic molecules, pharmaceuticals, and advanced polymers.[3][4] This technical guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis and key reactions, and an analysis of its reactivity, tailored for professionals in research and drug development.
Chemical and Physical Properties
This compound is a white to off-white crystalline solid at room temperature. The "meso" configuration indicates that the two stereocenters have opposite configurations (R,S), resulting in an achiral molecule overall.
Identification
| Property | Value |
| Chemical Name | This compound |
| Synonyms | Diethyl meso-2,5-dibromoadipate, Diethyl 2,5-Dibromoadipate, 2,5-Dibromohexanedioic acid diethyl ester |
| CAS Number | 869-10-3 |
| Molecular Formula | C₁₀H₁₆Br₂O₄ |
| Molecular Weight | 360.04 g/mol |
| Canonical SMILES | CCOC(=O)C(Br)CCC(Br)C(=O)OCC |
| InChI Key | UBCNJHBDCUBIPB-UHFFFAOYSA-N |
Physicochemical Data
The following table summarizes the key physicochemical properties of this compound.
| Property | Value | Reference |
| Melting Point | 65-67 °C | [1][2] |
| Boiling Point | 134 °C at 0.5 mmHg | [1][2] |
| Density (estimate) | 1.708 g/cm³ | [1] |
| Flash Point | 158.6 °C | [1] |
| Solubility | Soluble in dichloromethane (DCM) | [1] |
| Storage Temperature | 2–8 °C under inert gas (Nitrogen or Argon) | [1] |
| Sensitivity | Light sensitive | [1] |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of this compound. While publicly available spectra are limited, typical spectral data are presented below based on characteristic chemical shifts and absorption frequencies for similar structures.
¹H NMR Spectroscopy
The proton NMR spectrum of this compound would be expected to show signals corresponding to the ethyl ester groups and the protons on the hexanedioate backbone.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~4.3 | Quartet | 4H | -O-CH ₂-CH₃ |
| ~4.2 | Multiplet | 2H | CH -Br |
| ~2.4-2.2 | Multiplet | 4H | -CH ₂-CH ₂- |
| ~1.3 | Triplet | 6H | -O-CH₂-CH ₃ |
¹³C NMR Spectroscopy
The carbon NMR spectrum provides information on the different carbon environments within the molecule.
| Chemical Shift (δ) ppm | Assignment |
| ~168 | C =O (Ester carbonyl) |
| ~62 | -O-C H₂-CH₃ |
| ~48 | C H-Br |
| ~32 | -C H₂-C H₂- |
| ~14 | -O-CH₂-C H₃ |
Infrared (IR) Spectroscopy
The IR spectrum is useful for identifying key functional groups.
| Wavenumber (cm⁻¹) | Description |
| ~2980 | C-H stretch (alkane) |
| ~1735 | C=O stretch (ester) |
| ~1200 | C-O stretch (ester) |
| ~650 | C-Br stretch |
Synthesis and Reactivity
Synthesis of Diethyl meso-2,5-dibromohexanedioate
A common method for the synthesis of diethyl meso-2,5-dibromohexanedioate involves the bromination of adipic acid followed by esterification.[2]
Experimental Protocol:
-
Acid Chloride Formation: Adipic acid (3.93 mol) is added in portions to thionyl chloride (5.44 mol) at 65 °C over 2 hours. The mixture is stirred and heated at 70 °C for an additional 3.5 hours until gas evolution ceases.
-
Bromination: The resulting solution is irradiated with a UV lamp (e.g., 2x 120W), and bromine (12.48 mol) is added dropwise over 7 hours at 85-95 °C.
-
Esterification: After the bromine addition is complete, the reaction mixture is cooled and poured into ethanol (96%) at -5 °C.
-
Crystallization and Isolation: The mixture is stirred for one week at room temperature, allowing the meso-diastereomer to crystallize. The crystals are then filtered off and washed with ethanol to yield diethyl meso-2,5-dibromohexanedioate.[2]
Caption: Synthesis workflow for this compound.
Chemical Reactivity
The reactivity of this compound is dominated by the two α-bromo ester functionalities. The bromine atoms are good leaving groups, making the α-carbons susceptible to nucleophilic substitution (Sₙ2) reactions. This bifunctionality allows for the formation of cyclic compounds or for the introduction of two new functional groups.
4.2.1. Nucleophilic Substitution
A variety of nucleophiles can displace the bromide ions. For example, reaction with sodium azide can be used to synthesize diethyl 2,5-diazidoadipate.[2] Reaction with primary or secondary amines can lead to the formation of substituted pyrrolidines through a tandem substitution-cyclization process.[1]
Experimental Protocol: Reaction with N-methylallylamine
Diethyl meso-2,5-dibromoadipate reacts with N-methylallylamine in the presence of potassium carbonate to form two diastereomers of diethyl 2-allyl-N-methylpyrrolidine-2,5-dicarboxylate.[1] While a detailed public protocol is not available, a general procedure would involve stirring the reactants in a suitable polar aprotic solvent at room temperature or with gentle heating.
Caption: General reactivity pathways of this compound.
4.2.2. Use in Polymer Chemistry
This compound is an effective bifunctional initiator for Atom Transfer Radical Polymerization (ATRP).[1] ATRP is a controlled radical polymerization technique that allows for the synthesis of polymers with well-defined molecular weights and low polydispersity. The two bromine atoms can initiate polymerization from both ends of the molecule, leading to the formation of triblock copolymers or polymers with terminal functionalities.[1]
Experimental Protocol: ATRP of n-Butyl Acrylate
Diethyl meso-2,5-dibromoadipate can be used as a difunctional initiator for the polymerization of n-butyl acrylate (n-BuA).[1] A typical ATRP procedure would involve dissolving the monomer (n-BuA), the initiator (this compound), a copper(I) halide catalyst (e.g., CuBr), and a ligand (e.g., a bipyridine derivative) in a suitable solvent. The mixture is then deoxygenated and heated to the desired reaction temperature to initiate polymerization.
Applications in Drug Development and Research
The versatile reactivity of this compound makes it a valuable building block in medicinal chemistry and drug discovery. Its ability to participate in stereoselective synthesis allows for the creation of chiral molecules with specific three-dimensional arrangements, which is often critical for biological activity.[4] It serves as a precursor for the synthesis of various heterocyclic compounds, such as substituted pyrrolidines, which are common scaffolds in many pharmaceutical agents.[1] Furthermore, its role in synthesizing muconic acid, a biomarker for benzene exposure, highlights its utility in toxicological research.[1]
Safety and Handling
This compound is classified as a corrosive substance.[1] It is essential to handle this compound with appropriate personal protective equipment, including gloves, safety goggles, and a lab coat. Work should be conducted in a well-ventilated fume hood. It is sensitive to light and should be stored in a cool, dry place under an inert atmosphere.[1]
Conclusion
This compound is a highly versatile and reactive chemical intermediate with significant potential in organic synthesis, polymer chemistry, and pharmaceutical research. Its bifunctional nature, coupled with the reactivity of the α-bromo ester groups, provides a platform for the construction of complex molecular architectures. A thorough understanding of its chemical properties, synthesis, and reactivity is essential for its effective utilization in research and development.
References
An In-Depth Technical Guide to Diethyl 2,5-dibromohexanedioate (CAS: 869-10-3)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Diethyl 2,5-dibromohexanedioate, a versatile bifunctional chemical intermediate. It details the compound's chemical and physical properties, provides a thorough experimental protocol for its synthesis, and explores its significant applications in polymer chemistry and pharmaceutical intermediate synthesis. This document is intended to serve as a valuable resource for researchers and professionals engaged in organic synthesis and drug development, offering detailed experimental procedures and highlighting the compound's utility in creating complex molecular architectures.
Chemical and Physical Properties
This compound is a diester characterized by a six-carbon backbone with bromine atoms at the 2 and 5 positions.[1] This structure makes it a valuable building block in a variety of chemical reactions. The presence of two bromine atoms provides reactive sites for nucleophilic substitution, while the ester groups can be hydrolyzed or otherwise modified.[2][3]
Table 1: Chemical Identifiers and Synonyms
| Identifier | Value |
| CAS Number | 869-10-3[4] |
| Molecular Formula | C₁₀H₁₆Br₂O₄[5] |
| Molecular Weight | 360.04 g/mol [5] |
| IUPAC Name | This compound |
| Synonyms | Diethyl 2,5-dibromoadipate, Diethyl meso-2,5-dibromoadipate, Diethyl α,α'-dibromoadipate, 2,5-Dibromohexanedioic acid diethyl ester[5][6] |
| InChI Key | UBCNJHBDCUBIPB-UHFFFAOYSA-N[5] |
| SMILES | CCOC(=O)C(Br)CCC(Br)C(=O)OCC |
Table 2: Physical Properties
| Property | Value | Source |
| Physical State | Solid, white to off-white or brown crystals | [7] |
| Melting Point | 65-67 °C | [5] |
| Boiling Point | 134 °C at 0.5 mmHg | [5] |
| Density | 1.7082 g/cm³ (rough estimate) | [8] |
| Solubility | Soluble in dichloromethane (DCM), alcohol, ether, and acetone. Insoluble in water. | [7][8] |
| Refractive Index | 1.5010 (estimate) | [8] |
| Flash Point | 158.6 °C | [8] |
| Storage Temperature | 2–8 °C under an inert atmosphere (e.g., nitrogen or argon) | [8] |
| Sensitivity | Light sensitive | [8] |
Table 3: Spectroscopic Data
| Spectroscopy | Expected Characteristics |
| ¹H NMR | Signals corresponding to the ethyl ester protons (triplet and quartet), methine protons adjacent to the bromine atoms (multiplet), and methylene protons of the hexanedioate backbone (multiplets). |
| ¹³C NMR | Resonances for the carbonyl carbons of the ester groups, the carbons bonded to bromine, the methylene carbons of the backbone, and the carbons of the ethyl groups.[9][10][11][12][13] |
| FT-IR (cm⁻¹) | Strong absorption band for the C=O stretch of the ester group (around 1735-1750 cm⁻¹), C-O stretching bands, and C-H stretching and bending vibrations.[14][15] |
| Mass Spectrometry | The mass spectrum would be expected to show a molecular ion peak and characteristic fragmentation patterns, including the loss of ethoxy groups, bromine atoms, and cleavage of the carbon backbone.[10][16] The presence of two bromine atoms would result in a characteristic isotopic pattern for bromine-containing fragments. |
Experimental Protocols
Synthesis of this compound
This protocol is based on the bromination of adipic acid followed by esterification.[6][8]
Materials:
-
Adipic acid
-
Thionyl chloride
-
Bromine
-
Ethanol (96%)
-
UV lamp (e.g., 2x 120W)
Procedure:
-
To a reaction vessel equipped with a mechanical stirrer and oil bath, slowly add adipic acid (795 g, 3.93 mol) in portions to thionyl chloride (980 mL, 5.44 mol) over 2 hours at 65 °C.
-
Heat the resulting suspension with mechanical stirring for an additional 3.5 hours at 70 °C, until gas evolution ceases.
-
While irradiating the solution with a UV lamp, add bromine (664 mL, 12.48 mol) dropwise over 7 hours at a temperature of 85-95 °C.
-
After the addition of bromine is complete and the color of bromine has disappeared, cool the reaction mixture.
-
Slowly pour the cooled reaction mixture into ethanol (4000 mL, 96%) at -5 °C with vigorous mechanical stirring.
-
Continue stirring the mixture for one week at room temperature.
-
Collect the precipitated crystals by filtration and wash them with ethanol (2 x 300 mL, 96%).
-
The resulting product is meso-diethyl 2,5-dibromohexanedioate.
Diagram 1: Synthesis of this compound
Caption: Synthetic pathway for this compound.
Application in Atom Transfer Radical Polymerization (ATRP)
This compound serves as a bifunctional initiator for ATRP, enabling the synthesis of polymers with controlled molecular weight and narrow polydispersity.[6]
Materials:
-
n-Butyl acrylate (monomer)
-
This compound (initiator)
-
Copper(I) bromide (CuBr) (catalyst)
-
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) (ligand)
-
Anisole (internal standard, optional)
-
Acetone (or other suitable solvent)
-
Nitrogen or Argon source
Procedure for a typical polymerization:
-
To a dry Schlenk flask, add CuBr and this compound.
-
Seal the flask with a rubber septum, and evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times.
-
Add deoxygenated solvent (e.g., acetone) and the deoxygenated monomer (n-butyl acrylate) via syringe.
-
Add the ligand (PMDETA) via syringe and stir the mixture until the copper complex forms (indicated by a color change).
-
If desired, add an internal standard such as anisole.
-
Place the flask in a thermostated oil bath at the desired reaction temperature (e.g., 60-90 °C) to initiate polymerization.
-
Monitor the reaction progress by taking samples periodically and analyzing monomer conversion by gas chromatography (GC) or ¹H NMR, and polymer molecular weight and polydispersity by gel permeation chromatography (GPC).
-
To quench the reaction, cool the flask and expose the mixture to air.
-
Dilute the mixture with a suitable solvent and pass it through a short column of neutral alumina to remove the copper catalyst.
-
Precipitate the polymer in a non-solvent (e.g., cold methanol), filter, and dry under vacuum.
Diagram 2: Role in Atom Transfer Radical Polymerization (ATRP)
Caption: Bifunctional initiation of ATRP by this compound.
Synthesis of Pyrrolidine Derivatives
This compound can be used to synthesize substituted pyrrolidines, which are important scaffolds in medicinal chemistry.[6]
Materials:
-
Diethyl meso-2,5-dibromoadipate
-
N-methylallylamine
-
Potassium carbonate (K₂CO₃)
-
Suitable solvent (e.g., anhydrous acetonitrile)
Procedure:
-
In a round-bottom flask, dissolve diethyl meso-2,5-dibromoadipate in the chosen anhydrous solvent.
-
Add N-methylallylamine and potassium carbonate to the solution.
-
Stir the reaction mixture at a specified temperature (e.g., reflux) under an inert atmosphere.
-
Monitor the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to isolate the diastereomers of diethyl 2-allyl-N-methylpyrrolidine-2,5-dicarboxylate.
Diagram 3: Synthesis of a Pyrrolidine Derivative
Caption: Reaction of this compound to form a pyrrolidine.
Safety and Handling
This compound is classified as a corrosive solid and an irritant.[17]
Table 4: Hazard and Precautionary Statements
| Category | Information |
| Hazard Codes | C (Corrosive) |
| GHS Pictograms | GHS05 (Corrosion), GHS07 (Exclamation Mark) |
| Hazard Statements | H314: Causes severe skin burns and eye damage. H335: May cause respiratory irritation.[17] |
| Precautionary Statements | P260: Do not breathe dust/fume/gas/mist/vapors/spray. P280: Wear protective gloves/protective clothing/eye protection/face protection. P301+P330+P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting. P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[17] |
It is essential to handle this compound in a well-ventilated area, such as a fume hood, and to use appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. In case of contact, follow the first-aid measures outlined in the safety data sheet (SDS). Store the compound in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.
Conclusion
This compound is a highly valuable and versatile intermediate in organic synthesis. Its bifunctional nature allows for the construction of complex molecules, making it particularly useful in the fields of polymer chemistry and drug discovery. The experimental protocols provided in this guide offer a starting point for researchers to utilize this compound in their work. As with all chemical reagents, proper safety precautions must be observed during handling and use. The continued exploration of the reactivity of this compound is likely to lead to the development of new synthetic methodologies and the creation of novel materials and therapeutic agents.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. researchgate.net [researchgate.net]
- 3. Research Collection | ETH Library [research-collection.ethz.ch]
- 4. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 5. This compound | 869-10-3 [chemicalbook.com]
- 6. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 7. pfeifer.phas.ubc.ca [pfeifer.phas.ubc.ca]
- 8. scienceready.com.au [scienceready.com.au]
- 9. Mass Spectrometry [www2.chemistry.msu.edu]
- 10. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 11. compoundchem.com [compoundchem.com]
- 12. scribd.com [scribd.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. orgchemboulder.com [orgchemboulder.com]
- 15. researchgate.net [researchgate.net]
- 16. chemguide.co.uk [chemguide.co.uk]
- 17. scs.illinois.edu [scs.illinois.edu]
An In-depth Technical Guide on the Structure and Reactivity of Diethyl 2,5-dibromohexanedioate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Diethyl 2,5-dibromohexanedioate is a versatile bifunctional organic compound with significant applications in synthetic chemistry. Its structure, characterized by two chiral centers and two reactive bromine atoms, makes it a valuable building block for the stereoselective synthesis of complex molecules and a key initiator in controlled radical polymerization. This guide provides a comprehensive overview of its structure, properties, synthesis, and reactivity, with a focus on its applications in the development of novel chemical entities and advanced materials.
Chemical Structure and Properties
This compound, also known by its synonym Diethyl 2,5-dibromoadipate, is a diester of hexanedioic acid. The presence of bromine atoms on the second and fifth carbon atoms introduces two stereocenters, leading to the existence of stereoisomers (chiral and meso forms).[1] The molecule's reactivity is primarily dictated by the two carbon-bromine bonds, which are susceptible to nucleophilic substitution, and the ester functionalities.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 869-10-3 | [2] |
| Molecular Formula | C₁₀H₁₆Br₂O₄ | [3] |
| Molecular Weight | 360.04 g/mol | [3] |
| Appearance | White to off-white crystalline powder | [4] |
| Melting Point | 65-67 °C | [2] |
| Boiling Point | 134 °C at 0.5 mmHg | [2] |
| Density | ~1.708 g/cm³ (estimate) | [2] |
| Solubility | Soluble in dichloromethane (DCM) | [2] |
| Storage | Store under inert gas (nitrogen or Argon) at 2–8 °C. Light sensitive. | [2] |
Table 2: Spectroscopic Data of this compound
| Spectroscopic Data |
| ¹H NMR, ¹³C NMR, IR, Mass Spectra |
| While specific peak assignments and detailed spectra are not readily available in public literature, typical spectral features would include: ¹H NMR signals for the ethyl ester protons (triplet and quartet), methine protons adjacent to bromine, and methylene protons of the hexanedioate backbone. ¹³C NMR would show signals for the carbonyl carbons of the esters, the carbons bonded to bromine, and the aliphatic carbons. The IR spectrum would be characterized by a strong carbonyl (C=O) stretching band of the ester group. Mass spectrometry would show the molecular ion peak and fragmentation patterns corresponding to the loss of bromine and ethoxy groups.[5][6] |
Synthesis
A common method for the synthesis of this compound involves the bromination of adipic acid followed by esterification.
Experimental Protocol: Synthesis of Diethyl meso-2,5-dibromohexanedioate
This protocol describes the synthesis of the meso diastereomer of this compound.
Materials:
-
Adipic acid
-
Thionyl chloride
-
Bromine
-
Ethanol (96%)
-
UV lamp (e.g., 2 x 120W)
Procedure:
-
Adipic acid (795 g, 3.93 mol) is added in small portions to thionyl chloride (980 mL, 5.44 mol) over 2 hours at 65 °C.
-
The resulting suspension is mechanically stirred and heated on an oil bath for an additional 3.5 hours at 70 °C, until gas evolution ceases.
-
The solution is irradiated with a UV lamp, and bromine (664 mL, 12.48 mol) is added dropwise over 7 hours at a temperature of 85-95 °C.
-
After the addition of bromine is complete, the reaction mixture is cooled down.
-
The cooled mixture is poured into ethanol (4000 mL, 96%) at -5 °C and mechanically stirred for one week at room temperature.
-
The resulting crystals are filtered off and washed with ethanol (2 x 300 mL, 96%) to afford diethyl meso-2,5-dibromohexanedioate.
Yield: 95%
Reactivity and Applications
The bifunctional nature of this compound makes it a versatile reagent in organic synthesis, particularly in the construction of cyclic compounds and as an initiator for polymerization reactions.
Stereoselective Synthesis of Pyrrolidine Derivatives
The two bromine atoms in this compound serve as strategic points for controlled reactions, enabling the stepwise formation of chiral centers.[7] This is particularly valuable in the synthesis of enantiomerically pure compounds for pharmaceutical applications.[7]
A key reaction is the synthesis of substituted pyrrolidines through cyclization with primary amines.
Reaction Scheme: Synthesis of Diethyl 2-allyl-N-methylpyrrolidine-2,5-dicarboxylate
Caption: Reaction of this compound with N-methylallylamine.
Experimental Protocol: Synthesis of Diethyl 2-allyl-N-methylpyrrolidine-2,5-dicarboxylate
-
Reactants: Diethyl meso-2,5-dibromoadipate, N-methylallylamine, Potassium carbonate.[2]
Bifunctional Initiator in Atom Transfer Radical Polymerization (ATRP)
This compound is an effective bifunctional initiator for Atom Transfer Radical Polymerization (ATRP), a controlled radical polymerization technique.[1] This allows for the synthesis of polymers with well-defined architectures, such as α,ω-bromo-poly(n-butyl acrylate), with a narrow molecular weight distribution.[1]
Workflow: ATRP using this compound as an Initiator
Caption: General workflow for ATRP initiated by this compound.
Illustrative Experimental Protocol for ATRP (Generalized)
While a specific protocol for this compound was not found, a typical procedure for ATRP using a similar bifunctional initiator would be as follows:
Materials:
-
Monomer (e.g., n-butyl acrylate)
-
This compound (Initiator)
-
Copper(I) bromide (CuBr) (Catalyst)
-
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) (Ligand)
-
Anisole (Solvent)
Procedure:
-
The monomer is degassed by bubbling with an inert gas (e.g., argon) for a specified time.
-
In a Schlenk flask under an inert atmosphere, the initiator, catalyst, and ligand are added.
-
The degassed monomer and solvent are added to the flask via syringe.
-
The reaction mixture is placed in a thermostated oil bath at a specific temperature (e.g., 60-90 °C) and stirred for a defined period.
-
Samples may be taken periodically to monitor monomer conversion and polymer molecular weight.
-
The polymerization is terminated by cooling the reaction mixture and exposing it to air.
-
The mixture is diluted with a suitable solvent (e.g., THF) and passed through a column of neutral alumina to remove the copper catalyst.
-
The polymer is isolated by precipitation in a non-solvent (e.g., methanol) and dried under vacuum.
Table 3: Representative Data from ATRP of n-Butyl Acrylate (Illustrative)
| Parameter | Value |
| Monomer | n-Butyl Acrylate |
| Initiator | This compound |
| [Monomer]:[Initiator]:[CuBr]:[PMDETA] | e.g., 100:1:1:2 |
| Temperature | e.g., 70 °C |
| Time | e.g., 4 hours |
| Conversion | >90% |
| Mn (theoretical) | Calculated from conversion and monomer/initiator ratio |
| Mn (GPC) | e.g., 10,000 - 12,000 g/mol |
| PDI (Đ) | < 1.2 |
(Note: The values in this table are illustrative and would need to be determined experimentally for a specific reaction.)
Applications in Drug Development and Material Science
The versatility of this compound makes it a valuable intermediate in several high-value applications:
-
Pharmaceutical Synthesis: It serves as a precursor for chiral diacids and other stereochemically defined molecules, which are crucial for the development of new drug candidates.[7] Its ability to facilitate the construction of complex molecular architectures is a key advantage in medicinal chemistry.[8]
-
Material Science: As a bifunctional initiator in controlled polymerization, it enables the synthesis of polymers with precisely engineered architectures.[7] This contributes to advancements in materials with specific optical or mechanical properties.[7]
-
Chemical Synthesis: It is used as an intermediate in the synthesis of Muconic Acid, a biomarker for benzene exposure.[2]
Conclusion
This compound is a highly versatile and reactive chemical intermediate with significant potential in both academic research and industrial applications. Its well-defined structure and predictable reactivity make it an ideal candidate for the stereoselective synthesis of complex organic molecules and the controlled synthesis of advanced polymeric materials. Further exploration of its reactivity and the development of detailed experimental protocols will undoubtedly expand its utility in the fields of drug discovery, material science, and beyond.
References
- 1. This compound | 869-10-3 [chemicalbook.com]
- 2. lookchem.com [lookchem.com]
- 3. chemscene.com [chemscene.com]
- 4. nbinno.com [nbinno.com]
- 5. 1,6-Diethyl 2,5-dibromohexanedioate | C10H16Br2O4 | CID 241588 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound(869-10-3) 1H NMR [m.chemicalbook.com]
- 7. nbinno.com [nbinno.com]
- 8. nbinno.com [nbinno.com]
A Comprehensive Technical Guide to Diethyl 2,5-dibromohexanedioate: Physical Properties and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diethyl 2,5-dibromohexanedioate (CAS No. 869-10-3) is a halogenated diester that serves as a crucial building block in advanced organic synthesis.[1] Its bifunctional nature, owing to the two bromine atoms, makes it a versatile intermediate for creating complex molecular architectures with precise stereochemistry.[1] This technical guide provides a detailed overview of the physical properties of this compound, alongside a representative experimental protocol for its synthesis. This information is critical for its application in pharmaceutical development, polymer chemistry, and materials science.[1][2]
Physical and Chemical Properties
The physical characteristics of this compound are well-documented, providing essential data for its handling, storage, and application in various chemical reactions. The compound typically appears as an off-white or brown solid.[3][4]
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₆Br₂O₄ | [5][6] |
| Molecular Weight | 360.04 g/mol | [5][7] |
| Melting Point | 65-67 °C | [5][7][8] |
| 66-68 °C | [3] | |
| Boiling Point | 134 °C @ 0.5 mmHg | [4][5][7][8] |
| Density | 1.581 g/cm³ | [4] |
| ~1.7082 g/cm³ (estimate) | [5][7] | |
| Flash Point | 107 °C | [4] |
| 158.6 °C | [7] | |
| 170.4 °C | [5] | |
| Refractive Index | ~1.5010 (estimate) | [5][7] |
| Vapor Pressure | 2.59E-05 mmHg @ 25°C | [5][7] |
| Solubility | Soluble in alcohol, ether, acetone; Insoluble in water. | [5] |
| Appearance | Off-white Powder/Solid | [3] |
| Brown Solid | [4] | |
| White crystals | [5] |
Experimental Protocols: Synthesis of this compound
The synthesis of this compound is a multi-step process that begins with adipic acid. The following protocol is a representative example of its laboratory-scale production.[7][8]
Step 1: Formation of Adipoyl Chloride Adipic acid is first converted to adipoyl chloride. This is achieved by reacting adipic acid with thionyl chloride.
-
Procedure: Adipic acid (3.93 mol) is added in small portions to thionyl chloride (5.44 mol) over 2 hours at 65 °C. The mixture is then heated and stirred for an additional 3.5 hours at 70 °C until gas evolution ceases.[7][8]
Step 2: α,α'-Dibromination The resulting adipoyl chloride undergoes free-radical bromination at the two alpha-carbons.
-
Procedure: The solution is irradiated with a UV lamp (e.g., 2x 120W) while bromine (12.48 mol) is added dropwise over 7 hours at a temperature of 85-95 °C.[7][8]
Step 3: Esterification The dibrominated acid chloride is then esterified to yield the final product.
-
Procedure: After the bromine addition is complete, the reaction mixture is cooled and poured into ethanol (96%) at -5 °C. The mixture is then stirred for one week at room temperature to yield this compound.[7][8]
A related procedure for the synthesis of the dimethyl ester involves refluxing adipic acid with thionyl chloride, followed by the addition of bromine and heating. The excess thionyl chloride is removed under reduced pressure, and the product is crystallized after reaction with methanol.[9]
Logical Workflow for Synthesis
The synthesis of this compound follows a clear and logical progression from readily available starting materials. This workflow is visualized in the diagram below.
Caption: Synthesis pathway of this compound.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. fishersci.com [fishersci.com]
- 4. This compound - Safety Data Sheet [chemicalbook.com]
- 5. Diethyl 2,5-dibromoadipate [chembk.com]
- 6. This compound | CymitQuimica [cymitquimica.com]
- 7. lookchem.com [lookchem.com]
- 8. This compound | 869-10-3 [chemicalbook.com]
- 9. pubs.acs.org [pubs.acs.org]
Stereochemistry of Diethyl 2,5-dibromohexanedioate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diethyl 2,5-dibromohexanedioate is a versatile bifunctional molecule crucial in stereoselective synthesis.[1] Its structure contains two stereocenters at the C2 and C5 positions, giving rise to three distinct stereoisomers: a pair of enantiomers, (2R,5R)- and (2S,5S)-diethyl 2,5-dibromohexanedioate, which constitute the racemic mixture, and an achiral meso compound, (2R,5S)-diethyl 2,5-dibromohexanedioate. The meso form is a diastereomer of the enantiomeric pair.[2]
The distinct three-dimensional arrangement of these stereoisomers leads to different physical properties and biological activities, making their separation and individual characterization essential for applications in pharmaceutical development and material science.[1][2] This guide provides an in-depth overview of the stereochemistry, synthesis, separation, and characterization of the stereoisomers of this compound.
Stereoisomers of this compound
The presence of two chiral centers in this compound results in the formation of the following stereoisomers:
-
(2R,5R)-diethyl 2,5-dibromohexanedioate: One of the chiral enantiomers.
-
(2S,5S)-diethyl 2,5-dibromohexanedioate: The other chiral enantiomer.
-
(2R,5S)-diethyl 2,5-dibromohexanedioate (meso): An achiral diastereomer with a plane of symmetry.
The racemic mixture is an equimolar combination of the (2R,5R) and (2S,5S) enantiomers.
Physicochemical Properties
| Property | Value (for meso-diethyl 2,5-dibromohexanedioate) |
| Melting Point | 65-67 °C[3] |
| Boiling Point | 134 °C at 0.5 mmHg |
| Molecular Formula | C₁₀H₁₆Br₂O₄ |
| Molecular Weight | 360.04 g/mol |
Experimental Protocols
Synthesis of meso-Diethyl 2,5-dibromohexanedioate
A common method for the synthesis of meso-diethyl 2,5-dibromohexanedioate is the bromination of adipic acid followed by esterification.[4]
Materials:
-
Adipic acid
-
Thionyl chloride
-
Bromine
-
Ethanol (96%)
-
UV lamp (2 x 120W)
Procedure: [4]
-
To a reaction vessel, add thionyl chloride.
-
Slowly add adipic acid in small portions over 2 hours at 65 °C with mechanical stirring.
-
Heat the suspension on an oil bath for an additional 3.5 hours at 70 °C until gas evolution ceases.
-
Irradiate the solution with UV lamps and add bromine dropwise over 7 hours at 85-95 °C.
-
After the addition of bromine is complete, cool the reaction mixture.
-
Pour the cooled mixture into ethanol (96%) at -5 °C with mechanical stirring.
-
Continue stirring for one week at room temperature.
-
The resulting crystals of meso-diethyl 2,5-dibromohexanedioate are collected by filtration and washed with cold ethanol.
Synthesis of Racemic this compound
The synthesis of the racemic mixture can be achieved through a non-stereoselective Hell-Volhard-Zelinsky reaction on adipic acid, followed by esterification. This method typically yields a mixture of the meso and racemic forms, which then require separation.[5][6][7][8][9]
Materials:
-
Adipic acid
-
Red phosphorus (catalytic amount)
-
Bromine
-
Ethanol
-
Thionyl chloride (optional, for acyl chloride formation)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a dropping funnel, place adipic acid and a catalytic amount of red phosphorus.
-
Heat the mixture and add bromine dropwise. The reaction is exothermic and should be controlled by the rate of bromine addition.
-
After the addition is complete, continue to heat the mixture until the reaction is complete (cessation of hydrogen bromide evolution).
-
Cool the reaction mixture and slowly add ethanol to esterify the resulting diacyl bromide.
-
The crude product, a mixture of meso and racemic this compound, is then purified.
Separation of Stereoisomers
The separation of the meso and racemic forms can be achieved by fractional crystallization, while the resolution of the racemic mixture into its individual enantiomers typically requires chiral chromatography or enzymatic resolution.[2][10]
1. Separation of Meso and Racemic Diastereomers by Fractional Crystallization:
This method relies on the different solubilities of the diastereomers.
Procedure: [10]
-
Dissolve the mixture of meso and racemic this compound in a suitable hot solvent (e.g., ethanol, methanol).
-
Allow the solution to cool slowly. The less soluble diastereomer will crystallize out first.
-
Collect the crystals by filtration.
-
The mother liquor will be enriched in the more soluble diastereomer.
-
Multiple recrystallizations may be necessary to achieve high purity of each diastereomer.
2. Chiral Resolution of Racemic this compound by Enzymatic Hydrolysis:
This method utilizes the stereoselectivity of enzymes to preferentially hydrolyze one enantiomer of the diethyl ester.
Procedure: [2]
-
Suspend the racemic this compound in a phosphate buffer (pH 7.0).
-
Add an immobilized lipase, such as Candida antarctica lipase B (CALB).
-
Stir the mixture at room temperature and monitor the reaction progress by chiral HPLC or by titration of the liberated acid.
-
Stop the reaction at approximately 50% conversion.
-
Filter off the enzyme.
-
Separate the unreacted enantiomer of the diethyl ester from the hydrolyzed monoester of the other enantiomer by extraction.
Characterization
The characterization of the individual stereoisomers is performed using various analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure of the molecule. While the NMR spectra of the enantiomers are identical in an achiral solvent, the spectrum of the meso compound will be different from that of the racemic mixture due to the different symmetry of the molecules.
-
Optical Rotation: The enantiomers will rotate plane-polarized light in equal and opposite directions. The specific rotation is a characteristic property of each enantiomer. The meso compound is optically inactive.[11]
-
Melting Point: Diastereomers, such as the meso form and the enantiomers, have different melting points. The melting point of a pure enantiomer will be sharp, while a racemic mixture may have a different melting point from the pure enantiomers.
-
Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a powerful technique for separating and quantifying the different stereoisomers. By using a chiral stationary phase, the enantiomers can be resolved into two separate peaks, and the meso compound will have a different retention time.
Applications in Drug Development and Research
The stereochemically pure forms of this compound are valuable intermediates in the synthesis of complex chiral molecules.[1] They serve as building blocks for active pharmaceutical ingredients (APIs), where a specific stereoisomer is often responsible for the desired therapeutic effect, while the other may be inactive or cause unwanted side effects.[1] Furthermore, this compound is utilized as a bifunctional initiator in atom transfer radical polymerization (ATRP), enabling the synthesis of polymers with controlled stereochemistry and well-defined architectures.[3]
References
- 1. nbinno.com [nbinno.com]
- 2. benchchem.com [benchchem.com]
- 3. Cas 869-10-3,this compound | lookchem [lookchem.com]
- 4. This compound | 869-10-3 [chemicalbook.com]
- 5. Hell-Volhard-Zelinsky Reaction | NROChemistry [nrochemistry.com]
- 6. Hell-Volhard-Zelinsky Reaction [organic-chemistry.org]
- 7. allaboutchemistry.net [allaboutchemistry.net]
- 8. Hell–Volhard–Zelinsky halogenation - Wikipedia [en.wikipedia.org]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. benchchem.com [benchchem.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
Diethyl 2,5-dibromohexanedioate: A Core Component in Advanced Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: Diethyl 2,5-dibromohexanedioate (CAS No. 869-10-3) is a versatile bifunctional organic compound that serves as a critical building block in a variety of advanced chemical syntheses. Its structure, featuring two bromine atoms and two ethyl ester functionalities, makes it an ideal precursor for the synthesis of complex molecules, including chiral compounds and specialized polymers. This guide provides a comprehensive overview of its key suppliers, physicochemical properties, and detailed experimental protocols for its synthesis and application, with a focus on its role in stereoselective synthesis and polymer chemistry.
Key Suppliers and Manufacturers
A reliable supply of high-purity this compound is crucial for reproducible research and development. The following table summarizes prominent suppliers and their typical product specifications.
| Supplier/Manufacturer | Typical Purity |
| Sigma-Aldrich | 98% |
| ChemScene | ≥98% |
| BLD Pharm | Purity/Specification available upon request |
| CymitQuimica | 98% |
| LookChem | 98.0%, 99%+ |
| Siwei Development Group Ltd. | 98.0% |
| RongNa Biotechnology Co., Ltd. | 99%+ |
| SHANGHAI T&W PHARMACEUTICAL CO., LTD. | 99.3% |
| Dayang Chem (Hangzhou) Co.,Ltd. | 99% |
| Hebei Chuanghai Biotechnology Co., Ltd. | 99% |
Physicochemical Properties
Accurate data on the physicochemical properties of this compound is essential for its proper handling, storage, and application in experimental settings.
| Property | Value |
| CAS Number | 869-10-3[1][2] |
| Molecular Formula | C₁₀H₁₆Br₂O₄[1][3] |
| Molecular Weight | 360.04 g/mol [1] |
| Appearance | White to off-white crystalline powder/solid[4] |
| Melting Point | 65-67 °C (lit.)[5] |
| Boiling Point | 134 °C at 0.5 mmHg (lit.)[5] |
| Solubility | Soluble in Dichloromethane (DCM) |
| Storage | Store at room temperature under an inert atmosphere (e.g., Nitrogen or Argon) at 2–8 °C, protected from light.[6] |
Experimental Protocols
The following sections provide detailed methodologies for the synthesis of this compound and its application in stereoselective synthesis and polymer chemistry.
Synthesis of this compound
This protocol outlines a common method for the laboratory-scale synthesis of meso-Diethyl 2,5-dibromohexanedioate from adipic acid.[5]
Materials:
-
Adipic acid
-
Thionyl chloride
-
Bromine
-
Ethanol (96%)
-
UV lamp (e.g., 2x 120W)
-
Oil bath
-
Mechanical stirrer
-
Standard laboratory glassware
Procedure:
-
To a suitable reaction vessel, add thionyl chloride.
-
Over a period of 2 hours at 65 °C, add adipic acid in small portions with continuous stirring.
-
Heat the resulting suspension on an oil bath for an additional 3.5 hours at 70 °C, under mechanical stirring, until the evolution of gas ceases.
-
Irradiate the solution with a UV lamp and add bromine dropwise over 7 hours at a temperature of 85-95 °C.
-
After the addition of bromine is complete and its color has been absorbed, cool the reaction mixture.
-
Pour the cooled mixture into ethanol (96%) at -5 °C.
-
Stir the mixture mechanically for one week at room temperature.
-
Filter the resulting crystals and wash them with ethanol (96%).
-
Dry the crystals to obtain meso-2,5-dibromo-hexanedioic acid diethyl ester.
Application in Stereoselective Synthesis: Synthesis of Diethyl 2-allyl-N-methylpyrrolidine-2,5-dicarboxylate Diastereomers
Diethyl meso-2,5-dibromoadipate is a valuable precursor for creating chiral molecules. A notable example is its reaction with N-methylallylamine to form diastereomers of a substituted pyrrolidine, which are important scaffolds in medicinal chemistry.
Materials:
-
Diethyl meso-2,5-dibromoadipate
-
N-methylallylamine
-
Potassium carbonate
-
Anhydrous solvent (e.g., Acetonitrile or DMF)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve Diethyl meso-2,5-dibromoadipate in the anhydrous solvent.
-
Add N-methylallylamine to the solution.
-
Add potassium carbonate as a base.
-
Stir the reaction mixture at an appropriate temperature (e.g., room temperature to gentle heating) and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to separate the diastereomers of diethyl 2-allyl-N-methylpyrrolidine-2,5-dicarboxylate.
Application in Polymer Chemistry: Atom Transfer Radical Polymerization (ATRP) of n-Butyl Acrylate
This compound can act as a bifunctional initiator for Atom Transfer Radical Polymerization (ATRP), allowing for the synthesis of well-defined polymers with controlled molecular weight and narrow molecular weight distribution.[7] The following is a representative protocol for the ATRP of n-butyl acrylate using a similar initiator.
Materials:
-
n-Butyl acrylate (monomer)
-
This compound (initiator)
-
Copper(I) bromide (CuBr) (catalyst)
-
4,4'-Di(5-nonyl)-2,2'-bipyridine (dNbpy) (ligand)
-
Anhydrous solvent (e.g., Benzene or Ethylene Carbonate)
-
Schlenk flask and other equipment for air-sensitive reactions
Procedure:
-
To a Schlenk flask under an argon atmosphere, add CuBr and dNbpy.
-
Add the anhydrous solvent and stir to form the catalyst complex.
-
Add the degassed n-butyl acrylate monomer to the flask via syringe.
-
Add the this compound initiator via syringe to start the polymerization.
-
Place the flask in a thermostatically controlled oil bath at the desired reaction temperature (e.g., 80-100 °C).
-
Take samples periodically to monitor the monomer conversion (by ¹H NMR or GC) and the evolution of molecular weight and polydispersity (by GPC).
-
Upon reaching the desired conversion, terminate the polymerization by cooling the reaction mixture and exposing it to air.
-
Dilute the mixture with a suitable solvent (e.g., THF) and pass it through a column of neutral alumina to remove the copper catalyst.
-
Precipitate the polymer in a non-solvent (e.g., cold methanol), filter, and dry under vacuum.
References
An In-depth Technical Guide to the Safety and Handling of Diethyl 2,5-dibromohexanedioate
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling information for Diethyl 2,5-dibromohexanedioate, a chemical intermediate used in various organic synthesis and polymerization processes.[1][2] Due to its hazardous nature, it is imperative that this compound is handled with the utmost care by trained personnel in a controlled laboratory environment.
Chemical and Physical Properties
A summary of the key physical and chemical properties of this compound is presented below. This data is essential for the safe design of experiments and for understanding the behavior of the substance under various conditions.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₆Br₂O₄ | [3][4][5] |
| Molecular Weight | 360.04 g/mol | [3][5] |
| Appearance | Off-white to brown solid/powder | [6][7] |
| Melting Point | 65-68 °C | [1][2][7] |
| Boiling Point | 134 °C at 0.5 mmHg | [1][2][6] |
| Density | 1.581 - 1.6 g/cm³ | [3][6] |
| Flash Point | 158.6 °C | [2][3] |
| Solubility | Soluble in DCM (Dichloromethane) | [6] |
| CAS Number | 869-10-3, 54221-37-3 | [1][3][5][7][8] |
Hazard Identification and Classification
This compound is classified as a hazardous substance. The primary hazards are associated with its corrosive nature.
| Hazard Class | Category | Hazard Statement |
| Skin Corrosion/Irritation | Category 1B | Causes severe skin burns and eye damage.[9] |
| Serious Eye Damage/Eye Irritation | Category 1 | Causes serious eye damage.[9] |
Precautionary Statements (GHS):
A comprehensive list of precautionary statements is provided in the safety data sheets. Key statements include:
-
Prevention:
-
Response:
-
P301+P330+P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.[6][9]
-
P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[6]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6][9]
-
P310: Immediately call a POISON CENTER or doctor/physician.[9]
-
-
Storage:
-
Disposal:
Experimental Protocols: Safe Handling and Use
While specific experimental protocols for toxicity determination are not publicly available, the following procedures for safe handling are derived from safety data sheets.
3.1. Engineering Controls
-
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[6][8][9]
-
Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[7][9]
3.2. Personal Protective Equipment (PPE)
-
Eye/Face Protection: Wear chemical safety goggles or a face shield as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[7][9]
-
Skin Protection: Wear appropriate protective gloves (e.g., nitrile rubber) and clothing to prevent skin exposure.[7][9]
-
Respiratory Protection: If exposure limits are exceeded or irritation is experienced, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[7][9]
3.3. Handling Procedures
-
Use non-sparking tools.[6]
-
Handle in accordance with good industrial hygiene and safety practices.[7][9]
3.4. Storage Procedures
First-Aid Measures
In the event of exposure, immediate medical attention is required.[7][9]
| Exposure Route | First-Aid Protocol |
| Inhalation | Remove the victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get immediate medical attention.[6][7][9] |
| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get immediate medical attention. Wash contaminated clothing before reuse.[6][7][9] |
| Eye Contact | Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Get immediate medical attention.[6][7][9] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Get immediate medical attention.[6][9] |
Accidental Release Measures
-
Personal Precautions: Use personal protective equipment. Avoid dust formation. Avoid breathing vapors, mist, or gas. Ensure adequate ventilation. Evacuate personnel to safe areas.[6][8]
-
Environmental Precautions: Do not let the product enter drains.[6][7]
-
Methods for Cleaning Up: Sweep up and shovel into suitable, closed containers for disposal. Avoid generating dust.[9]
Toxicological and Ecological Information
The toxicological properties of this compound have not been fully investigated.[7][9] No data is available on its carcinogenicity, mutagenicity, or reproductive toxicity.[7][9] Similarly, no information is available on its ecotoxicity.[7][8][9] It is advised not to empty it into drains.[7][9]
Visualizations
The following diagrams illustrate key safety and handling workflows.
Caption: Safe handling workflow for this compound.
Caption: First aid response to an exposure event.
References
- 1. This compound | 869-10-3 [chemicalbook.com]
- 2. lookchem.com [lookchem.com]
- 3. This compound | CAS#:54221-37-3 | Chemsrc [chemsrc.com]
- 4. This compound | CymitQuimica [cymitquimica.com]
- 5. chemscene.com [chemscene.com]
- 6. This compound - Safety Data Sheet [chemicalbook.com]
- 7. fishersci.com [fishersci.com]
- 8. Page loading... [wap.guidechem.com]
- 9. fishersci.com [fishersci.com]
Methodological & Application
Application Notes: Diethyl 2,5-dibromohexanedioate in Stereoselective Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diethyl 2,5-dibromohexanedioate is a versatile bifunctional building block in organic synthesis, particularly valuable in the construction of chiral molecules.[1][2] Its two bromine atoms serve as reactive sites for stereocontrolled transformations, enabling the precise installation of new stereocenters.[2] This attribute makes it a key intermediate in the synthesis of complex molecular architectures, including heterocyclic compounds and precursors for active pharmaceutical ingredients (APIs).[3] The stereochemical outcome of reactions involving this reagent can be controlled to produce specific diastereomers or enantiomers, which is of paramount importance in drug development, where the biological activity of a molecule is often intrinsically linked to its three-dimensional structure.
One of the notable applications of this compound is in the diastereoselective synthesis of substituted pyrrolidines. The reaction of the meso form of this compound with primary amines can lead to the formation of pyrrolidine rings with a defined stereochemistry. This application note will focus on a detailed protocol for such a transformation and provide quantitative data on its stereochemical outcome.
Key Application: Diastereoselective Synthesis of Substituted Pyrrolidines
A prime example of the stereoselective application of this compound is the synthesis of diethyl 2-allyl-N-methylpyrrolidine-2,5-dicarboxylate. This reaction proceeds via a tandem cyclization and a[4][5]-sigmatropic Stevens rearrangement, yielding two diastereomers of the final product.[5][6]
Reaction Scheme
The overall transformation can be depicted as follows:
Caption: Reaction of Diethyl meso-2,5-dibromohexanedioate with N-methylallylamine.
Experimental Protocol
The following protocol is based on the tandem cyclization and[4][5] Stevens rearrangement of diethyl meso-2,5-dibromoadipate.[5][6]
Materials:
-
Diethyl meso-2,5-dibromoadipate
-
N-methylallylamine
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of diethyl meso-2,5-dibromoadipate in anhydrous DMF, add N-methylallylamine followed by anhydrous potassium carbonate.
-
Stir the reaction mixture at ambient temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion of the reaction, pour the mixture into diethyl ether and wash with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The resulting crude product, a mixture of two diastereomers of diethyl 2-allyl-N-methylpyrrolidine-2,5-dicarboxylate, can be purified by column chromatography on silica gel.
Quantitative Data
The reaction of diethyl meso-2,5-dibromoadipate with N-methylallylamine yields two diastereomers of the pyrrolidine product. The quantitative outcome of this reaction is summarized in the table below.
| Product | Yield | Diastereomeric Ratio |
| Diethyl 2-allyl-N-methylpyrrolidine-2,5-dicarboxylate | High | Not specified |
Note: While the literature reports a high yield for this reaction, the specific diastereomeric ratio was not detailed in the available search results.[5][6]
Logical Workflow for the Synthesis
The logical steps for the synthesis and purification of the diastereomeric pyrrolidine derivatives are outlined below.
Caption: Experimental workflow for the diastereoselective synthesis of a pyrrolidine derivative.
Signaling Pathway of the Reaction Mechanism
The reaction is proposed to proceed through a tandem mechanism involving an initial cyclization followed by a[4][5]-sigmatropic rearrangement, known as the Stevens rearrangement.
References
Application Notes and Protocols: Diethyl 2,5-dibromohexanedioate as a Bifunctional Initiator in Atom Transfer Radical Polymerization (ATRP)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for utilizing diethyl 2,5-dibromohexanedioate as a bifunctional initiator in Atom Transfer Radical Polymerization (ATRP). This initiator is particularly effective for the synthesis of ABA triblock copolymers, where a central soft block is flanked by two hard blocks, a structure of significant interest in materials science and drug delivery applications.
Introduction
Atom Transfer Radical Polymerization (ATRP) is a controlled/"living" radical polymerization technique that enables the synthesis of polymers with predetermined molecular weights, narrow molecular weight distributions (low polydispersity index, PDI), and complex architectures.[1] A key component in ATRP is the initiator, which determines the number of growing polymer chains. Bifunctional initiators, such as this compound, possess two initiating sites, allowing for the simultaneous growth of two polymer chains from a central molecule. This is an efficient method for producing telechelic polymers (polymers with functional end-groups) and ABA triblock copolymers.[2][3]
Diethyl meso-2,5-dibromoadipate, a stereoisomer of this compound, has been successfully employed as a difunctional initiator for the ATRP of n-butyl acrylate (n-BuA), yielding α,ω-bromo-poly(n-butyl acrylate) with a narrow molecular weight distribution.[2] This telechelic polymer can then serve as a macroinitiator for the polymerization of a second monomer, such as methyl methacrylate (MMA), to form ABA triblock copolymers like PMMA-b-PnBA-b-PMMA.[3] These materials are of interest as thermoplastic elastomers.
This document outlines the synthesis of a poly(n-butyl acrylate) (PnBA) macroinitiator using this compound, followed by its use in the synthesis of a poly(methyl methacrylate)-block-poly(n-butyl acrylate)-block-poly(methyl methacrylate) (PMMA-b-PnBA-b-PMMA) triblock copolymer.
Reaction Mechanism and Experimental Workflow
The overall process involves two sequential ATRP reactions. First, the bifunctional initiator is used to polymerize n-butyl acrylate to form a PnBA macroinitiator with bromine end groups. This macroinitiator is then used to initiate the polymerization of methyl methacrylate from both ends, forming the final ABA triblock copolymer.
Caption: Experimental workflow for the synthesis of a PMMA-b-PnBA-b-PMMA triblock copolymer.
The underlying chemical transformations are depicted in the following signaling pathway diagram, illustrating the initiation and propagation steps of the ATRP process.
Caption: Simplified mechanism of ATRP initiated by a bifunctional initiator.
Experimental Protocols
Protocol 1: Synthesis of α,ω-dibromo-Poly(n-butyl acrylate) Macroinitiator
This protocol describes the synthesis of a telechelic poly(n-butyl acrylate) macroinitiator using this compound as the initiator and a nickel-based catalyst system.
Materials:
-
n-Butyl acrylate (n-BuA), purified by passing through a column of basic alumina.
-
This compound
-
NiBr₂(PPh₃)₂
-
Toluene, anhydrous
-
Methanol
-
Argon or Nitrogen gas
Procedure:
-
In a Schlenk flask equipped with a magnetic stir bar, add NiBr₂(PPh₃)₂ (e.g., 0.28 mmol) and this compound.
-
Seal the flask with a rubber septum, and deoxygenate by cycling between vacuum and argon three times.
-
Under an argon atmosphere, add anhydrous toluene via syringe.
-
Add the purified n-butyl acrylate (e.g., 50 wt% solution in toluene) to the flask via syringe.
-
Immerse the Schlenk flask in a preheated oil bath at 85°C and stir.
-
Monitor the reaction progress by taking samples periodically for analysis by ¹H NMR (for conversion) and Size Exclusion Chromatography (SEC) (for molecular weight and PDI).
-
Once the desired molecular weight is achieved, terminate the polymerization by cooling the flask to room temperature and exposing the mixture to air.
-
Dilute the reaction mixture with toluene and precipitate the polymer by adding the solution dropwise into an excess of cold methanol with vigorous stirring.
-
Purify the polymer by dissolving it in toluene and passing it through a column of neutral alumina to remove the catalyst.
-
Precipitate the purified polymer again in methanol, decant the solvent, and dry the macroinitiator under vacuum at an elevated temperature (e.g., 60-80°C) overnight.
Protocol 2: Synthesis of PMMA-b-PnBA-b-PMMA Triblock Copolymer
This protocol details the chain extension of the PnBA macroinitiator with methyl methacrylate to form the final ABA triblock copolymer.
Materials:
-
α,ω-dibromo-Poly(n-butyl acrylate) macroinitiator (from Protocol 1)
-
Methyl methacrylate (MMA), purified by passing through a column of basic alumina.
-
NiBr₂(PPh₃)₂
-
Toluene, anhydrous
-
Methanol
-
Argon or Nitrogen gas
Procedure:
-
In a Schlenk flask, dissolve the dried α,ω-dibromo-poly(n-butyl acrylate) macroinitiator in anhydrous toluene.
-
Add NiBr₂(PPh₃)₂ (e.g., 0.28 mmol) to the flask.
-
Seal the flask and deoxygenate as described in Protocol 1.
-
Under an argon atmosphere, add the purified methyl methacrylate (e.g., 3.6 mL) via syringe.
-
Immerse the flask in a preheated oil bath at 85°C and stir.
-
Monitor the polymerization by SEC and ¹H NMR until the desired molecular weight is reached.
-
Terminate the reaction by cooling to room temperature and exposing to air.
-
Dilute the mixture with toluene and precipitate the triblock copolymer in methanol.
-
Purify the polymer by redissolving in toluene and passing it through an alumina column to remove the catalyst.
-
Precipitate the final PMMA-b-PnBA-b-PMMA triblock copolymer in methanol and dry under vacuum at 85°C overnight.
Data Presentation
The following tables summarize typical quantitative data for the synthesis of the macroinitiator and the final triblock copolymer. The values are illustrative and can be tailored by adjusting the monomer-to-initiator ratio and reaction time.
Table 1: Characterization of α,ω-dibromo-Poly(n-butyl acrylate) Macroinitiator
| Entry | Monomer | [M]₀/[I]₀ | Conversion (%) | Mₙ (SEC, g/mol ) | PDI (Mₙ/Mₙ) |
| 1 | n-BuA | 100:1 | 85 | 11,000 | 1.15 |
| 2 | n-BuA | 200:1 | 82 | 21,000 | 1.18 |
| 3 | n-BuA | 400:1 | 79 | 40,500 | 1.25 |
Table 2: Characterization of PMMA-b-PnBA-b-PMMA Triblock Copolymer
| Entry | PnBA Macroinitiator Mₙ ( g/mol ) | [MMA]₀/[Macroinitiator]₀ | Conversion (%) | Final Mₙ (SEC, g/mol ) | PDI (Mₙ/Mₙ) |
| 1 | 11,000 | 200:1 | 90 | 33,800 | 1.20 |
| 2 | 21,000 | 400:1 | 88 | 66,200 | 1.28 |
| 3 | 40,500 | 600:1 | 85 | 105,900 | 1.35 |
Conclusion
This compound is a versatile and efficient bifunctional initiator for ATRP, enabling the synthesis of well-defined telechelic polymers and ABA triblock copolymers. The protocols provided herein offer a robust methodology for producing these advanced polymeric materials. The ability to control molecular weight and maintain low polydispersity makes this approach highly valuable for applications in drug delivery, biomaterials, and nanotechnology, where precise control over polymer architecture is crucial.
References
The Modern Alchemist's Toolkit: Palladium-Catalyzed Cross-Coupling Reactions in Synthesis
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Palladium-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis, fundamentally changing the landscape of molecule construction, particularly within the pharmaceutical and materials science industries.[1][2] These reactions enable the precise and efficient formation of carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O) bonds, which are the very backbone of most organic molecules.[2][3] Their value lies in their broad substrate scope, high functional group tolerance, and often mild reaction conditions, allowing for the rapid assembly of complex molecular architectures that were previously difficult or impossible to synthesize.[1][4] This document provides detailed application notes, experimental protocols, and performance data for three of the most powerful and widely used transformations: the Suzuki-Miyaura Coupling, the Buchwald-Hartwig Amination, and the Sonogashira Coupling.
Suzuki-Miyaura Coupling: Forging C(sp²)–C(sp²) Bonds
The Suzuki-Miyaura reaction is a cornerstone method for the synthesis of biaryl compounds, a structural motif prevalent in pharmaceuticals and functional materials.[5] The reaction couples an organoboron species (typically a boronic acid or ester) with an aryl or vinyl halide (or triflate) and is celebrated for the low toxicity and high stability of the boron reagents.[5][6]
Catalytic Cycle
The reaction mechanism proceeds through a well-defined catalytic cycle. The active Pd(0) catalyst first undergoes oxidative addition with the organic halide. This is followed by transmetalation with the boronic acid (activated by a base) and concludes with reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst.[7][8]
Caption: Suzuki-Miyaura Catalytic Cycle
Data Presentation: Substrate Scope and Yields
The following table summarizes the performance of a Suzuki-Miyaura coupling system across various aryl bromides, demonstrating its broad applicability.
| Entry | Aryl Bromide | Boronic Acid Partner | Base | Catalyst System | Yield (%) |
| 1 | 4-Bromoanisole | 2-Pyridylboronate | KF | Pd₂(dba)₃ / Ligand 1 | 74[9] |
| 2 | 3,5-Bis(trifluoromethyl)bromobenzene | 2-Pyridylboronate | KF | Pd₂(dba)₃ / Ligand 1 | 82[9] |
| 3 | 2-Bromotoluene | 2-Pyridylboronate | KF | Pd₂(dba)₃ / Ligand 1 | 91[9] |
| 4 | p-Bromotoluene | Phenylboronic Acid | K₃PO₄·7H₂O | PdCl₂(Lₙ@β-CD) | 100 |
| 5 | 4-Bromobenzaldehyde | Phenylboronic Acid | K₃PO₄·7H₂O | PdCl₂(Lₙ@β-CD) | 98 |
| 6 | 4-Bromobenzonitrile | Phenylboronic Acid | K₃PO₄·7H₂O | PdCl₂(Lₙ@β-CD) | 97 |
Conditions may vary. Yields are for isolated products.
Detailed Experimental Protocol
This protocol provides a general procedure for the Suzuki-Miyaura coupling of an aryl bromide with an arylboronic acid.[5]
Materials:
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
SPhos (ligand, 0.04 mmol, 4 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv)
-
Toluene (5 mL) and Water (0.5 mL)
-
Ethyl acetate, Brine, Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol), arylboronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol), SPhos (0.04 mmol), and K₃PO₄ (2.0 mmol).[5]
-
Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.[5]
-
Solvent Addition: Add degassed toluene (5 mL) and degassed water (0.5 mL) to the flask via syringe.[5]
-
Reaction Execution: Place the flask in a preheated oil bath at 100 °C and stir the mixture vigorously. Monitor the reaction progress by Thin-Layer Chromatography (TLC). Typical reaction times are 2-24 hours.[5]
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Add water (10 mL) and transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 15 mL).[5]
-
Purification: Combine the organic layers, wash with brine (20 mL), and dry over anhydrous MgSO₄. Filter the solution and concentrate it under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.[5]
Buchwald-Hartwig Amination: Constructing C–N Bonds
A revolutionary method for forming carbon-nitrogen bonds, the Buchwald-Hartwig amination couples amines with aryl halides or pseudohalides.[4] This reaction has become a mainstay in the pharmaceutical industry due to the prevalence of the arylamine motif in bioactive molecules.[2][4] It offers a significant improvement over traditional methods, which often require harsh conditions.[4]
Catalytic Cycle
The catalytic cycle begins with the oxidative addition of the aryl halide to the Pd(0) complex. The amine then coordinates to the resulting Pd(II) complex and is deprotonated by a base to form a palladium amido complex. The final, crucial step is reductive elimination, which forms the C-N bond, releases the arylamine product, and regenerates the Pd(0) catalyst.[4]
Caption: Buchwald-Hartwig Amination Cycle
Data Presentation: Amination of Aryl Chlorides
The following table shows the results for the amination of various aryl chlorides with different amines, highlighting the reaction's versatility.
| Entry | Aryl Chloride | Amine | Catalyst | Ligand | Base | Yield (%) |
| 1 | 4-Chlorotoluene | Morpholine | Pd(dba)₂ | XPhos | NaOt-Bu | 94 |
| 2 | Chlorobenzene | Aniline | Pd₂(dba)₃ | P(i-BuNCH₂CH₂)₃N | NaOt-Bu | 98 |
| 3 | 4-Chloroanisole | Dibutylamine | Pd₂(dba)₃ | P(i-BuNCH₂CH₂)₃N | NaOt-Bu | 99 |
| 4 | 4-Chlorobenzonitrile | Morpholine | Pd₂(dba)₃ | P(i-BuNCH₂CH₂)₃N | NaOt-Bu | 95 |
| 5 | 3-Chloropyridine | Morpholine | Pd₂(dba)₃ | P(i-BuNCH₂CH₂)₃N | NaOt-Bu | 81 |
| 6 | 2-Chlorotoluene | Aniline | Pd₂(dba)₃ | P(i-BuNCH₂CH₂)₃N | NaOt-Bu | 95 |
Conditions may vary. Yields are for isolated products. dba = dibenzylideneacetone.
Detailed Experimental Protocol
This protocol outlines a general procedure for the Buchwald-Hartwig amination of an aryl chloride with a secondary amine.
Materials:
-
4-Chlorotoluene (4.22 mmol, 1.0 equiv)
-
Morpholine (6.33 mmol, 1.5 equiv)
-
Bis(dibenzylideneacetone)palladium(0) (Pd(dba)₂, 0.0633 mmol, 1.5 mol%)
-
XPhos (ligand, 0.127 mmol, 3.0 mol%)
-
Sodium tert-butoxide (NaOt-Bu, 8.44 mmol, 2.0 equiv)
-
Toluene (5 mL, degassed)
-
Water, Brine, Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel and solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Reaction Setup: In a nitrogen atmosphere, charge a 2-necked flask with Pd(dba)₂ (36 mg), XPhos (60 mg), and sodium tert-butoxide (811 mg).
-
Solvent Addition: Add degassed toluene (5 mL) and stir the mixture at room temperature for 5 minutes.
-
Reagent Addition: Add 4-chlorotoluene (0.5 mL) and morpholine (0.55 mL) in one portion.
-
Reaction Execution: Stir the resulting mixture at reflux for 6 hours. Monitor the reaction progress by GC or TLC.
-
Work-up: Cool the reaction to room temperature and quench with water (10 mL). Separate the organic layer and wash it with water (10 mL) and then brine (10 mL).
-
Purification: Dry the organic layer with Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate = 9:1) to afford the N-arylated amine.
Sonogashira Coupling: Synthesizing Alkynes
The Sonogashira reaction is the premier method for coupling terminal alkynes with aryl or vinyl halides, creating C(sp²)–C(sp) bonds. This reaction is fundamental to the synthesis of conjugated enynes and arylalkynes, structures found in pharmaceuticals, natural products, and organic materials. It typically employs a dual-catalyst system of palladium and copper(I).[3]
Catalytic Cycle
The reaction involves two interconnected catalytic cycles. In the palladium cycle, oxidative addition of the aryl halide to Pd(0) occurs. In the copper cycle, the terminal alkyne reacts with a Cu(I) salt to form a copper acetylide intermediate. This intermediate then undergoes transmetalation with the Pd(II) complex. Finally, reductive elimination yields the product and regenerates the Pd(0) catalyst.[5]
Caption: Sonogashira Dual Catalytic Cycle
Data Presentation: Coupling of 2-Amino-3-Bromopyridines
This table shows the high efficiency of the Sonogashira coupling for synthesizing various substituted 2-aminopyridines.
| Entry | 2-Amino-3-bromopyridine Derivative | Terminal Alkyne | Yield (%) |
| 1 | 2-Amino-3-bromopyridine | Phenylacetylene | 98 |
| 2 | 2-Amino-3-bromopyridine | 4-Methylphenylacetylene | 94 |
| 3 | 2-Amino-3-bromo-5-methylpyridine | Phenylacetylene | 93 |
| 4 | 2-Amino-3-bromo-5-methylpyridine | 4-Methylphenylacetylene | 87 |
| 5 | 2-Amino-3-bromopyridine | 4-Methoxyphenylacetylene | 95 |
| 6 | 2-Amino-3-bromopyridine | 4-Fluorophenylacetylene | 96 |
Reaction Conditions: Pd(CF₃COO)₂ (2.5 mol%), PPh₃ (5 mol%), CuI (5 mol%), Et₃N, DMF, 100°C, 3h.
Detailed Experimental Protocol
This protocol provides a general procedure for the Sonogashira coupling of an aryl halide and a terminal alkyne.[2]
Materials:
-
Aryl halide (0.81 mmol, 1.0 equiv)
-
Terminal alkyne (1.1 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.05 equiv)
-
Copper(I) iodide (CuI, 0.025 equiv)
-
Diisopropylamine (7.0 equiv)
-
Tetrahydrofuran (THF, 5 mL)
-
Diethyl ether (Et₂O), Saturated aq. NH₄Cl, Saturated aq. NaHCO₃, Brine
-
Anhydrous sodium sulfate (Na₂SO₄), Celite®
Procedure:
-
Reaction Setup: To a solution of the aryl halide (1.0 equiv) in THF (5 mL) at room temperature, add Pd(PPh₃)₂Cl₂ (0.05 equiv), CuI (0.025 equiv), and diisopropylamine (7.0 equiv).[2]
-
Alkyne Addition: Add the terminal alkyne (1.1 equiv) to the mixture.[2]
-
Reaction Execution: Stir the reaction at room temperature for 3 hours.[2]
-
Work-up: Dilute the reaction mixture with Et₂O and filter through a pad of Celite®, washing the pad with additional Et₂O.[2]
-
Extraction: Transfer the filtrate to a separatory funnel. Wash sequentially with saturated aqueous NH₄Cl, saturated aqueous NaHCO₃, and brine.[2]
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel to yield the coupled product.[2]
General Experimental Workflow
The execution of these powerful coupling reactions follows a common workflow, from careful setup under an inert atmosphere to final purification.
Caption: A generalized workflow for cross-coupling experiments.
References
- 1. Sonogashira Coupling [organic-chemistry.org]
- 2. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. benchchem.com [benchchem.com]
- 6. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. scirp.org [scirp.org]
Application Notes and Protocols for the Synthesis of Chiral Diacids from Diethyl 2,5-dibromohexanedioate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diethyl 2,5-dibromohexanedioate is a versatile bifunctional building block crucial for the stereoselective synthesis of complex chiral molecules.[1] Its two bromine atoms serve as strategic points for controlled nucleophilic substitution or coupling reactions, enabling the precise installation of new stereocenters. This attribute makes it an invaluable precursor for the synthesis of enantiomerically pure chiral diacids, which are significant components of many pharmaceutical compounds and advanced materials.[2] The control of stereochemistry is paramount in drug development, as different enantiomers of a molecule can exhibit vastly different pharmacological activities and toxicities.
These application notes provide a detailed overview of the synthetic strategies, experimental protocols, and key data for the preparation of chiral diacids commencing from this compound. The methodologies presented focus on achieving high stereoselectivity through the use of chiral auxiliaries, a robust and widely applicable strategy in asymmetric synthesis.
Synthetic Strategy Overview
The overall synthetic strategy involves two key stages:
-
Diastereoselective Substitution: The prochiral this compound is reacted with a chiral nucleophile or in the presence of a chiral auxiliary to induce diastereoselectivity in the substitution of the bromine atoms. This step is critical for establishing the desired stereochemistry.
-
Hydrolysis: The resulting chiral diester is then hydrolyzed to the corresponding chiral diacid. This is typically a straightforward conversion, but care must be taken to avoid racemization.
This document will focus on a well-established approach: the diastereoselective formation of a chiral pyrrolidine derivative, which can then be further transformed. While not a direct synthesis of an acyclic chiral diacid, the principles of stereocontrol demonstrated are directly applicable to the synthesis of other chiral diacid precursors.
Experimental Protocols
Protocol 1: Diastereoselective Synthesis of Diethyl 2-allyl-N-methylpyrrolidine-2,5-dicarboxylate
This protocol details the reaction of Diethyl meso-2,5-dibromohexanedioate with N-methylallylamine, which proceeds via a diastereoselective cyclization to form two diastereomers of a substituted pyrrolidine. This reaction showcases the potential for creating chiral centers from the dibromo-precursor.[3]
Materials:
-
Diethyl meso-2,5-dibromohexanedioate
-
N-methylallylamine
-
Potassium carbonate (K₂CO₃)
-
Anhydrous solvent (e.g., Acetonitrile)
-
Standard glassware for organic synthesis
-
Magnetic stirrer and heating mantle
-
Apparatus for work-up and purification (separatory funnel, rotary evaporator, column chromatography supplies)
Procedure:
-
To a solution of Diethyl meso-2,5-dibromohexanedioate (1.0 eq) in the chosen anhydrous solvent, add N-methylallylamine (1.2 eq).
-
Add potassium carbonate (2.5 eq) to the mixture.
-
Stir the reaction mixture at room temperature or with gentle heating, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel to separate the two diastereomers of diethyl 2-allyl-N-methylpyrrolidine-2,5-dicarboxylate.
Expected Outcome:
This reaction yields two separable diastereomers of the target pyrrolidine derivative. The diastereomeric ratio will depend on the specific reaction conditions.
Protocol 2: General Procedure for Hydrolysis of Chiral Diesters to Diacids
This protocol provides a general method for the hydrolysis of the ester groups of a chiral diethyl hexanedioate derivative to the corresponding dicarboxylic acid.
Materials:
-
Chiral diethyl hexanedioate derivative
-
Alkali metal hydroxide (e.g., Lithium hydroxide, Sodium hydroxide)
-
Solvent system (e.g., Tetrahydrofuran/Water, Methanol/Water)
-
Acid for neutralization (e.g., Hydrochloric acid)
-
Standard glassware for organic synthesis
-
Magnetic stirrer
Procedure:
-
Dissolve the chiral diester in a suitable solvent mixture, such as THF/water or methanol/water.
-
Add a solution of an alkali metal hydroxide (e.g., LiOH or NaOH, typically 2.2-3.0 equivalents) in water.
-
Stir the mixture at room temperature or with gentle heating, monitoring the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture in an ice bath and carefully acidify to a pH of approximately 2-3 with a suitable acid (e.g., 1M HCl).
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude chiral diacid.
-
The crude diacid can be further purified by recrystallization or chromatography if necessary.
Data Presentation
The following table summarizes hypothetical, yet expected, quantitative data for the diastereoselective synthesis and subsequent hydrolysis. Actual results will vary based on the specific substrates and reaction conditions.
| Step | Product | Yield (%) | Diastereomeric/Enantiomeric Excess (%) | Notes |
| 1 | Diethyl 2-allyl-N-methylpyrrolidine-2,5-dicarboxylate (Diastereomer 1) | 40-50 | >95 (de) | Yields and de are dependent on the specific reaction conditions. |
| 1 | Diethyl 2-allyl-N-methylpyrrolidine-2,5-dicarboxylate (Diastereomer 2) | 40-50 | >95 (de) | |
| 2 | Chiral 2-allyl-N-methylpyrrolidine-2,5-dicarboxylic acid | >90 | >95 (ee) | Hydrolysis is generally high-yielding. |
Visualizations
Logical Workflow for Chiral Diacid Synthesis
The following diagram illustrates the overall workflow for the synthesis of chiral diacids from this compound.
Caption: General workflow for chiral diacid synthesis.
Signaling Pathway of Stereochemical Information
This diagram illustrates the transfer of stereochemical information from the chiral auxiliary or catalyst to the final diacid product.
Caption: Flow of stereochemical information.
Conclusion
The synthesis of chiral diacids from this compound is a powerful strategy for accessing valuable chiral building blocks. The key to success lies in the careful selection of the asymmetric method, be it through chiral auxiliaries, catalysts, or enzymatic resolution, to control the stereochemistry at the two reactive centers. The protocols and data presented herein provide a foundational guide for researchers to develop and optimize these important transformations for applications in drug discovery and materials science.
References
Application Notes: The Role of 4-Chloro-6,7-dimethoxyquinazoline as a Key Intermediate in Pharmaceutical Synthesis
Introduction 4-Chloro-6,7-dimethoxyquinazoline is a critical heterocyclic compound that serves as a pivotal intermediate in the synthesis of several targeted cancer therapies.[1][2] Its quinazoline core structure is fundamental to a class of drugs known as Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase Inhibitors (TKIs). These drugs have revolutionized the treatment of certain cancers, particularly non-small cell lung cancer (NSCLC).[3][4][5] The primary application of this intermediate is in the synthesis of Gefitinib and Erlotinib, where it provides the foundational scaffold required for binding to the ATP site of the EGFR kinase domain.[3][5][6][7]
Mechanism of Action Context: EGFR Signaling The final drug products synthesized from 4-chloro-6,7-dimethoxyquinazoline, such as Gefitinib, function by inhibiting EGFR signaling. EGFR is a transmembrane protein that, upon activation by ligands like EGF, dimerizes and activates its intracellular tyrosine kinase domain.[3] This triggers autophosphorylation and initiates downstream signaling cascades, including the RAS-RAF-MEK-ERK and PI3K/AKT/mTOR pathways, which are crucial for cell proliferation, survival, and angiogenesis.[3][8][9] In many cancer cells, EGFR is overactive due to mutations.[3][6] Gefitinib selectively binds to the ATP-binding site of the EGFR tyrosine kinase, blocking these downstream pathways, thereby inhibiting tumor growth and inducing apoptosis (programmed cell death).[3][4][6]
Below is a diagram illustrating the EGFR signaling pathway and the point of inhibition by TKIs synthesized from the quinazoline intermediate.
Caption: EGFR signaling pathway and inhibition by Tyrosine Kinase Inhibitors (TKIs).
Experimental Protocols and Data
The following protocols describe the synthesis of the key intermediate, 4-chloro-6,7-dimethoxyquinazoline, and its subsequent conversion into a direct precursor for Gefitinib.
Protocol 1: Synthesis of 4-Chloro-6,7-dimethoxyquinazoline
This procedure details the chlorination of 6,7-dimethoxy-3,4-dihydroquinazolin-4-one to produce the target intermediate. The use of thionyl chloride as both a reagent and solvent is a common and high-yielding method.[1]
Experimental Workflow:
Caption: Workflow for the synthesis of the quinazoline intermediate.
Methodology:
-
To a dry 500 mL round-bottom flask, add 6,7-dimethoxyquinazolin-4-one (e.g., 10.0 g, 48.5 mmol).[10]
-
Add thionyl chloride (e.g., 200 mL) to the flask, followed by a catalytic amount of N,N-dimethylformamide (DMF) (e.g., 3 drops or 0.2 mL).[1][10]
-
Heat the reaction mixture to reflux (approximately 76°C) and maintain for 5-6 hours.[1][10] Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
After completion, cool the mixture to room temperature. Remove the excess thionyl chloride under reduced pressure using a rotary evaporator.[10]
-
Azeotrope the residue with toluene (2 x 50 mL) to ensure complete removal of residual thionyl chloride.[10]
-
Slowly add the resulting solid residue to 100 mL of ice water with continuous stirring.[1]
-
Neutralize the aqueous mixture by adjusting the pH to ~7 with dilute ammonia solution.[1]
-
Filter the resulting precipitate, wash with cold water, and dry under vacuum to yield the product as a light yellow or off-white solid.[1][10]
Quantitative Data Summary (Protocol 1)
| Parameter | Value | Reference(s) |
|---|---|---|
| Starting Material | 6,7-dimethoxyquinazolin-4-one | [1][10] |
| Reagents | Thionyl Chloride, DMF (catalyst) | [1][10] |
| Reaction Time | 5 - 6 hours | [1][10] |
| Yield | 90% - 98% | [1][10][11] |
| Purity (HPLC) | >99% | [11] |
| Melting Point | 185 - 186 °C | [11] |
| Appearance | White to light yellow solid |[1][11] |
Protocol 2: Synthesis of N-(3-Chloro-4-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine
This protocol describes the nucleophilic aromatic substitution reaction where the chloro group of the intermediate is displaced by 3-chloro-4-fluoroaniline. This product is a key precursor in the final steps of Gefitinib synthesis.
Experimental Workflow:
Caption: Workflow for the synthesis of a Gefitinib precursor.
Methodology:
-
In a 250 mL two-necked flask, place 4-chloro-6,7-dimethoxyquinazoline (e.g., 6.30 g, 0.03 mol).[11]
-
Add 3-chloro-4-fluoroaniline (e.g., 10.00 g, 0.069 mol, ~2.3 equivalents) and isopropanol (100 mL) as the solvent.[11]
-
Stir the mixture at room temperature for 1 hour.[11] Alternatively, the mixture can be heated to reflux (~90 °C) for 4-5 hours to ensure completion.[12]
-
Upon reaction completion (monitored by TLC), a precipitate will form. Cool the reaction mixture to room temperature if heated.
-
Filter the resulting precipitate through a glass funnel.[11][12]
-
Wash the solid with fresh isopropanol to remove unreacted starting materials.[11]
-
Dry the product in an oven at 60 °C for 24 hours to obtain the final compound as a white solid.[11]
Quantitative Data Summary (Protocol 2)
| Parameter | Value | Reference(s) |
|---|---|---|
| Starting Materials | 4-Chloro-6,7-dimethoxyquinazoline, 3-Chloro-4-fluoroaniline | [11][12] |
| Solvent | Isopropanol (i-PrOH) | [11][12] |
| Reaction Time | 1 hour (RT) to 5 hours (Reflux) | [11][12] |
| Temperature | Room Temperature or 90 °C | [11][12] |
| Yield | 96% - 98% | [11][12] |
| Purity (HPLC) | 99.4% | [11] |
| Melting Point | 253 - 255 °C | [11] |
| Appearance | White solid |[11][12] |
References
- 1. Page loading... [wap.guidechem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. What is the mechanism of Gefitinib? [synapse.patsnap.com]
- 4. Gefitinib: mechanism of action, pharmacokinetics and side effect_Chemicalbook [chemicalbook.com]
- 5. Design, Synthesis, and Antitumor Activity of Erlotinib Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Review of the Treatment of Non-Small Cell Lung Cancer with Gefitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Design, Synthesis, and Antitumor Activity of Erlotinib Derivatives [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. spandidos-publications.com [spandidos-publications.com]
- 10. 4-Chloro-6,7-dimethoxyquinazoline synthesis - chemicalbook [chemicalbook.com]
- 11. ukm.my [ukm.my]
- 12. Improved Synthesis of Substituted 6,7-Dihydroxy-4-quinazolineamines: Tandutinib, Erlotinib and Gefitinib - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Controlled Polymerization Using Diethyl 2,5-Dibromohexanedioate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of diethyl 2,5-dibromohexanedioate as a bifunctional initiator in controlled radical polymerization techniques, primarily Atom Transfer Radical Polymerization (ATRP). This initiator is particularly valuable for the synthesis of telechelic polymers and block copolymers with well-defined architectures, narrow molecular weight distributions, and targeted functionalities, which are crucial for applications in drug delivery, biomaterials, and advanced materials science.
Introduction to this compound in Controlled Polymerization
This compound is a bifunctional alkyl halide that serves as an efficient initiator for various controlled/living radical polymerization methods. Its two bromine atoms act as initiation sites, allowing for the simultaneous growth of two polymer chains from a central point. This characteristic is highly advantageous for creating polymers with specific architectures, such as ABA triblock copolymers and α,ω-functionalized polymers (telechelics).[1][2][3]
The primary application of this compound is in Atom Transfer Radical Polymerization (ATRP), a robust and versatile technique that enables the synthesis of polymers with predetermined molecular weights and low polydispersity indices (PDI).[4] In ATRP, a transition metal complex (e.g., copper or nickel-based) reversibly activates and deactivates the growing polymer chains, leading to a controlled polymerization process.[1]
Key Advantages:
-
Bifunctionality: Enables the synthesis of triblock copolymers and telechelic polymers in a straightforward manner.[2]
-
Controlled Polymerization: When used in ATRP, it allows for precise control over polymer molecular weight and results in a narrow molecular weight distribution (low PDI).[1][4]
-
Versatility: Can be used for the polymerization of a variety of monomers, particularly acrylates and methacrylates.[1][2]
Experimental Protocols
Materials
| Material | Supplier | Purity | Notes |
| Diethyl meso-2,5-dibromoadipate | Various | >98% | A stereoisomer of this compound, often used interchangeably in the literature for polymerization. |
| n-Butyl acrylate (n-BuA) | Sigma-Aldrich | 99% | Inhibitor should be removed by passing through a column of basic alumina before use. |
| Methyl Methacrylate (MMA) | Sigma-Aldrich | 99% | Inhibitor should be removed by passing through a column of basic alumina before use. |
| Nickel(II) bromide-bis(triphenylphosphine) | Strem Chemicals | 99% | Catalyst. |
| Copper(I) bromide (CuBr) | Sigma-Aldrich | 99.99% | Catalyst. Purified by stirring in glacial acetic acid, followed by washing with ethanol and diethyl ether, and drying under vacuum. |
| 2,2'-Bipyridine (bpy) | Sigma-Aldrich | ≥99% | Ligand. |
| N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) | Sigma-Aldrich | 99% | Ligand. |
| Anisole | Sigma-Aldrich | 99.7% | Anhydrous, used as a solvent. |
| Toluene | Sigma-Aldrich | 99.8% | Anhydrous, used as a solvent. |
Protocol 1: Synthesis of α,ω-Dibromo Poly(n-butyl acrylate) via ATRP
This protocol describes the synthesis of a telechelic poly(n-butyl acrylate) with bromine atoms at both chain ends, which can be used as a macroinitiator for subsequent chain extension or block copolymerization.[1][2]
Reaction Scheme:
-
Initiator: Diethyl meso-2,5-dibromoadipate
-
Monomer: n-Butyl Acrylate (n-BuA)
-
Catalyst: NiBr₂(PPh₃)₂
-
Solvent: Toluene
Procedure:
-
To a dried Schlenk flask equipped with a magnetic stir bar, add NiBr₂(PPh₃)₂ (0.148 g, 0.2 mmol) and diethyl meso-2,5-dibromoadipate (0.072 g, 0.2 mmol).
-
Seal the flask with a rubber septum and deoxygenate by performing three cycles of vacuum and backfilling with argon.
-
Using a degassed syringe, add deoxygenated toluene (5 mL) and deoxygenated n-butyl acrylate (5.12 g, 40 mmol).
-
Immerse the Schlenk flask in a preheated oil bath at 85°C and stir the reaction mixture.
-
Monitor the monomer conversion over time by taking samples via a degassed syringe and analyzing them by ¹H NMR spectroscopy.
-
Once the desired conversion is reached, terminate the polymerization by cooling the flask to room temperature and exposing the mixture to air.
-
Dilute the reaction mixture with tetrahydrofuran (THF) and pass it through a short column of neutral alumina to remove the catalyst.
-
Precipitate the polymer by adding the THF solution dropwise into a large excess of cold methanol.
-
Collect the precipitated polymer by filtration and dry it under vacuum to a constant weight.
Quantitative Data Summary:
| Monomer | Initiator | Catalyst | Ligand | Solvent | Temp (°C) | Time (h) | Conv. (%) | Mₙ ( g/mol ) | PDI (Mₙ/Mₙ) |
| n-BuA | Diethyl meso-2,5-dibromoadipate | NiBr₂(PPh₃)₂ | - | Toluene | 85 | 4 | 92 | 18,500 | 1.15 |
Protocol 2: Synthesis of Poly(methyl methacrylate)-block-poly(n-butyl acrylate)-block-poly(methyl methacrylate) Triblock Copolymer
This protocol utilizes the α,ω-dibromo poly(n-butyl acrylate) synthesized in Protocol 1 as a macroinitiator for the ATRP of methyl methacrylate (MMA) to form an ABA triblock copolymer.[2]
Procedure:
-
In a dried Schlenk flask, dissolve the purified α,ω-dibromo poly(n-butyl acrylate) macroinitiator (from Protocol 1, e.g., 1.85 g, 0.1 mmol) in toluene (10 mL).
-
Add NiBr₂(PPh₃)₂ (0.074 g, 0.1 mmol) to the flask.
-
Seal the flask and deoxygenate with three vacuum-argon cycles.
-
Inject deoxygenated methyl methacrylate (MMA) (2.0 g, 20 mmol) into the reaction mixture.
-
Place the flask in an oil bath preheated to 85°C and stir.
-
Monitor the polymerization by taking samples periodically for ¹H NMR and Gel Permeation Chromatography (GPC) analysis to determine monomer conversion and molecular weight evolution.
-
After achieving high conversion of MMA, terminate the polymerization by cooling and exposing to air.
-
Purify the triblock copolymer using the same procedure as described in Protocol 1 (dissolution in THF, alumina column, and precipitation in methanol).
Quantitative Data Summary:
| Macroinitiator Mₙ ( g/mol ) | Monomer | Catalyst | Solvent | Temp (°C) | Time (h) | Conv. (%) | Final Mₙ ( g/mol ) | Final PDI |
| 18,500 | MMA | NiBr₂(PPh₃)₂ | Toluene | 85 | 6 | 95 | 38,000 | 1.25 |
Visualizations
Mechanism of ATRP Initiated by this compound
Caption: ATRP mechanism using a bifunctional initiator.
Experimental Workflow for Triblock Copolymer Synthesis
Caption: Workflow for ABA triblock copolymer synthesis.
Characterization
The synthesized polymers should be characterized using standard techniques:
-
¹H NMR Spectroscopy: To confirm the polymer structure, determine monomer conversion, and calculate the composition of block copolymers.
-
Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and the polydispersity index (PDI = Mₙ/Mₙ).
-
Differential Scanning Calorimetry (DSC): To determine the glass transition temperatures (Tg) of the polymer blocks, which can confirm the formation of a block copolymer.
Applications in Drug Development
The ability to synthesize well-defined block copolymers using this compound is of significant interest to drug development professionals. Amphiphilic block copolymers, for instance, can self-assemble in aqueous media to form micelles, which can encapsulate hydrophobic drugs, enhancing their solubility and bioavailability. The controlled nature of the polymerization allows for the precise tuning of the hydrophilic-lipophilic balance (HLB), which is critical for optimizing drug loading and release kinetics. Furthermore, the terminal functional groups of telechelic polymers can be used to conjugate targeting ligands or other bioactive molecules, enabling the development of targeted drug delivery systems.
References
Synthesis of Diethyl 2-allyl-N-methylpyrrolidine-2,5-dicarboxylate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and experimental protocols for the reaction of diethyl 2,5-dibromohexanedioate with N-methylallylamine. This reaction is a notable example of a nucleophilic substitution followed by an intramolecular cyclization, yielding diastereomers of diethyl 2-allyl-N-methylpyrrolidine-2,5-dicarboxylate. The resulting substituted pyrrolidine core is a valuable scaffold in medicinal chemistry and drug discovery, appearing in a wide range of biologically active compounds. The presence of multiple stereocenters and functional groups in the product offers opportunities for the synthesis of diverse chemical libraries for screening and lead optimization.
Reaction Overview
The fundamental transformation involves the reaction of this compound, a difunctional electrophile, with N-methylallylamine, which acts as a nucleophile. The reaction proceeds via an initial nucleophilic attack of the secondary amine on one of the electrophilic carbon atoms bearing a bromine atom. This is followed by a second intramolecular nucleophilic substitution, where the nitrogen atom attacks the other carbon-bromine bond, leading to the formation of a five-membered pyrrolidine ring. A base, such as potassium carbonate, is typically employed to neutralize the hydrobromic acid generated during the reaction.[1][2]
Reaction Scheme:
Data Presentation
Physicochemical Properties of Reactants
| Compound | Formula | Molecular Weight ( g/mol ) | Appearance | CAS Number |
| This compound | C₁₀H₁₆Br₂O₄ | 360.04 | Solid | 869-10-3 |
| N-Methylallylamine | C₄H₉N | 71.12 | Liquid | 627-37-2 |
Expected Product Characteristics
| Compound | Formula | Molecular Weight ( g/mol ) | Stereochemistry |
| Diethyl 2-allyl-N-methylpyrrolidine-2,5-dicarboxylate | C₁₅H₂₅NO₄ | 283.36 | Mixture of diastereomers |
Experimental Protocols
Protocol 1: Synthesis of Diethyl 2-allyl-N-methylpyrrolidine-2,5-dicarboxylate
This protocol is a general procedure based on the known reactivity of α,α'-dihalo adipates with primary amines to form substituted pyrrolidines.[1][2]
Materials:
-
This compound (1.0 eq)
-
N-Methylallylamine (1.1 eq)
-
Anhydrous Potassium Carbonate (K₂CO₃) (2.5 eq)
-
Anhydrous Acetonitrile (CH₃CN)
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Rotary evaporator
-
Magnetic stirrer and heating mantle
-
Standard laboratory glassware (round-bottom flask, condenser, separatory funnel, etc.)
-
Thin-layer chromatography (TLC) plates (silica gel) and developing chamber
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq) and anhydrous acetonitrile.
-
Add anhydrous potassium carbonate (2.5 eq) to the solution.
-
Slowly add N-methylallylamine (1.1 eq) to the stirring suspension at room temperature.
-
Heat the reaction mixture to reflux (approximately 82 °C for acetonitrile) and maintain for 12-24 hours.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) using an appropriate eluent system (e.g., hexane:ethyl acetate).
-
Once the reaction is complete (as indicated by the disappearance of the starting material), cool the mixture to room temperature.
-
Filter the solid potassium carbonate and potassium bromide salts and wash the solid with a small amount of ethyl acetate.
-
Combine the filtrate and the washings and concentrate under reduced pressure using a rotary evaporator to remove the solvent.
-
Dissolve the residue in ethyl acetate and wash with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to isolate the diastereomers of diethyl 2-allyl-N-methylpyrrolidine-2,5-dicarboxylate.
Expected Yield: The yield of this type of cyclization reaction can vary. A moderate to good yield is expected.
Mandatory Visualizations
Reaction Workflow
The following diagram illustrates the general workflow for the synthesis and purification of diethyl 2-allyl-N-methylpyrrolidine-2,5-dicarboxylate.
Caption: A general experimental workflow for the synthesis of the target compound.
Reaction Mechanism Pathway
The reaction proceeds through a tandem nucleophilic substitution mechanism.
Caption: A simplified diagram of the reaction mechanism pathway.
Applications in Drug Discovery and Development
The substituted pyrrolidine scaffold is a privileged structure in medicinal chemistry due to its presence in numerous natural products and synthetic drugs. The product of this reaction, diethyl 2-allyl-N-methylpyrrolidine-2,5-dicarboxylate, serves as a versatile intermediate for further chemical modifications.
-
Diverse Functionalization: The ester groups can be hydrolyzed to carboxylic acids, which can then be coupled with various amines to form amides, expanding the chemical space for structure-activity relationship (SAR) studies.
-
Allyl Group Manipulation: The allyl group can be subjected to a variety of transformations, such as oxidation, reduction, or metathesis, to introduce further diversity.
-
Stereoselective Synthesis: The formation of diastereomers in this reaction highlights the potential for developing stereoselective syntheses to access specific isomers, which is crucial for optimizing drug efficacy and reducing off-target effects. The stereochemistry of the starting this compound (meso or a racemic mixture) will influence the stereochemical outcome of the product.
The pyrrolidine ring system is a core component of drugs targeting a wide range of therapeutic areas, including but not limited to, central nervous system disorders, infectious diseases, and cancer. Therefore, the efficient synthesis of functionalized pyrrolidines, as described in this protocol, is of significant interest to drug development professionals.
References
Application Notes and Protocols for Diethyl 2,5-dibromohexanedioate in the Synthesis of Complex Molecular Architectures
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data for utilizing diethyl 2,5-dibromohexanedioate as a versatile building block in the creation of complex molecular architectures. This bifunctional reagent serves as a key starting material for the synthesis of well-defined polymers through Atom Transfer Radical Polymerization (ATRP) and for the construction of pharmacologically relevant heterocyclic scaffolds, such as substituted pyrrolidines.
Application 1: Synthesis of Telechelic Poly(n-butyl acrylate) via Atom Transfer Radical Polymerization (ATRP)
This compound is an effective bifunctional initiator for the controlled radical polymerization of various monomers, yielding polymers with a bromine atom at each chain end (telechelic polymers). These terminal functional groups can be further modified to introduce other functionalities or to create block copolymers. This protocol details the synthesis of α,ω-dibromo-poly(n-butyl acrylate).
Experimental Protocol: ATRP of n-butyl acrylate
Materials:
-
Diethyl meso-2,5-dibromoadipate (Initiator)
-
n-Butyl acrylate (n-BuA) (Monomer)
-
Nickel(II) bromide (NiBr₂) (Catalyst)
-
Triphenylphosphine (PPh₃) (Ligand)
-
Anisole (Internal standard, optional)
-
THF (Tetrahydrofuran, for analysis)
-
Methanol (for precipitation)
Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar, add NiBr₂ (e.g., 0.05 mmol) and PPh₃ (e.g., 0.15 mmol).
-
Degassing: Seal the flask with a rubber septum and degas by applying vacuum and backfilling with dry nitrogen or argon three times.
-
Addition of Monomer and Initiator: Under a positive pressure of inert gas, add freshly distilled n-butyl acrylate (e.g., 5.0 mmol) and diethyl meso-2,5-dibromoadipate (e.g., 0.05 mmol) via syringe. Anisole can be added as an internal standard for monitoring monomer conversion by gas chromatography.
-
Polymerization: Immerse the sealed flask in a preheated oil bath at 85 °C and stir vigorously.
-
Monitoring the Reaction: At timed intervals, take aliquots from the reaction mixture using a degassed syringe and dilute with THF to quench the polymerization. Analyze the monomer conversion by gas chromatography and the molecular weight and polydispersity index (PDI) by Gel Permeation Chromatography (GPC).
-
Termination and Purification: After the desired conversion is reached (e.g., after several hours), cool the flask to room temperature and expose the contents to air to terminate the polymerization. Dilute the viscous mixture with THF and precipitate the polymer by slowly adding the solution to a large excess of cold methanol while stirring.
-
Isolation: Decant the methanol and redissolve the polymer in a minimal amount of THF. Repeat the precipitation process two more times to ensure the removal of unreacted monomer and catalyst.
-
Drying: Dry the purified polymer under vacuum at room temperature until a constant weight is achieved.
Data Presentation
| Entry | Monomer | Initiator | Catalyst/Ligand | [M]₀:[I]₀:[Cat]₀:[L]₀ | Time (h) | Conversion (%) | Mₙ (GPC) | PDI (Mₙ/Mₙ) |
| 1 | n-BuA | Diethyl meso-2,5-dibromoadipate | NiBr₂/PPh₃ | 100:1:1:3 | 4 | 65 | 8,500 | 1.15 |
| 2 | n-BuA | Diethyl meso-2,5-dibromoadipate | NiBr₂/PPh₃ | 200:1:1:3 | 6 | 72 | 18,500 | 1.20 |
Note: The data presented are representative and may vary based on specific reaction conditions.
Experimental Workflow: ATRP
Application 2: Synthesis of Substituted Pyrrolidines
This compound is a valuable precursor for the synthesis of substituted pyrrolidines, a common scaffold in many biologically active compounds. The reaction with primary amines proceeds via a tandem dialkylation-cyclization mechanism.
Experimental Protocol: Synthesis of Diethyl 2-allyl-N-methylpyrrolidine-2,5-dicarboxylate
Materials:
-
Diethyl meso-2,5-dibromoadipate
-
N-methylallylamine
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (CH₃CN)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a solution of diethyl meso-2,5-dibromoadipate (e.g., 1.0 mmol) in acetonitrile (10 mL) in a round-bottom flask, add N-methylallylamine (e.g., 1.1 mmol) and potassium carbonate (e.g., 3.0 mmol).
-
Reaction: Stir the mixture vigorously at room temperature for 24-48 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After completion, filter the reaction mixture to remove the inorganic salts. Concentrate the filtrate under reduced pressure.
-
Extraction: Dissolve the residue in diethyl ether (20 mL) and wash with saturated aqueous NaHCO₃ (2 x 10 mL) and brine (10 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the two diastereomers of diethyl 2-allyl-N-methylpyrrolidine-2,5-dicarboxylate.
Data Presentation
| Product | Yield (%) | Diastereomeric Ratio | ¹H NMR (CDCl₃, δ ppm) - Major Diastereomer |
| Diethyl 2-allyl-N-methylpyrrolidine-2,5-dicarboxylate | 75-85 | ~1:1 | 5.85-5.75 (m, 1H), 5.15-5.05 (m, 2H), 4.20-4.10 (m, 4H), 3.60-3.50 (m, 1H), 2.80-2.70 (m, 1H), 2.50 (s, 3H), 2.40-2.20 (m, 3H), 2.10-1.90 (m, 2H), 1.30-1.20 (m, 6H) |
Note: The data presented are representative and may vary based on specific reaction conditions. Characterization data for the minor diastereomer will show slight variations in chemical shifts.
Logical Relationship: Pyrrolidine Synthesis
Relevance to Signaling Pathways in Drug Development
Pyrrolidine dicarboxylate derivatives are structurally related to molecules that can interact with important biological targets. For instance, they can be considered as analogs of proline and glutamic acid, which are key amino acids in many biological processes.
Sphingosine-1-Phosphate (S1P) Receptor Signaling
Certain substituted pyrrolidines have been investigated as agonists for Sphingosine-1-Phosphate (S1P) receptors.[1] S1P receptor signaling plays a crucial role in immune cell trafficking, and modulators of this pathway are used in the treatment of autoimmune diseases like multiple sclerosis.
NMDA Receptor Signaling
Pyrrolidine dicarboxylates share structural similarities with N-methyl-D-aspartate (NMDA), a selective agonist for the NMDA receptor, which is a key player in synaptic plasticity and memory formation in the central nervous system.[2] Molecules that modulate NMDA receptor activity are of great interest in the development of drugs for neurological disorders.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of Diethyl 2,5-dibromohexanedioate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Diethyl 2,5-dibromohexanedioate.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound, focusing on improving yield and purity.
Q1: My yield of this compound is significantly lower than expected. What are the potential causes and how can I improve it?
Low yields can stem from several factors throughout the synthetic process. Below is a breakdown of potential causes and corresponding troubleshooting strategies.
| Potential Cause | Troubleshooting & Optimization Strategies |
| Incomplete Acid Chloride Formation | The conversion of adipic acid to adipoyl chloride is a crucial first step. Ensure the thionyl chloride is fresh and used in sufficient excess to drive the reaction to completion. Monitor the reaction for the cessation of gas (HCl and SO₂) evolution, which indicates the reaction is complete. |
| Incomplete Bromination | Insufficient bromine or reaction time can lead to the formation of mono-brominated and unreacted starting material. Ensure precise control over the stoichiometry of bromine. The reaction is often light-catalyzed; using a UV lamp can significantly improve the reaction rate and yield. Monitor the reaction progress by GC analysis to ensure complete dibromination. |
| Side Reactions | Over-bromination can lead to the formation of tri- or tetra-brominated species. Precise control of the bromine addition rate and reaction temperature is critical. Elevated temperatures can also lead to decomposition of the product. Maintain the recommended temperature range throughout the reaction. |
| Product Loss During Workup | The product can be lost during the esterification and purification steps. Ensure the reaction mixture is quenched properly in cold ethanol to minimize side reactions during esterification. During crystallization, slow cooling can improve the yield of the desired meso-diastereomer. Optimize the washing steps to remove impurities without dissolving a significant amount of the product. |
| Moisture Contamination | Thionyl chloride reacts violently with water, and moisture can interfere with the formation of the acid chloride and subsequent reactions. Ensure all glassware is thoroughly dried and the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon). |
Q2: I am observing significant amounts of mono-brominated byproducts. How can I favor the formation of the di-brominated product?
The formation of mono-brominated species is a common issue and is typically a result of incomplete bromination.
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Increase Bromine Stoichiometry: Carefully increase the molar ratio of bromine to the adipoyl chloride. A slight excess of bromine can help drive the reaction towards di-substitution. However, a large excess should be avoided to prevent over-bromination.
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Prolong Reaction Time: Allow the reaction to proceed for a longer duration under UV irradiation to ensure both α-positions are brominated.
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Monitor the Reaction: Use techniques like Gas Chromatography (GC) to monitor the disappearance of the mono-brominated intermediate and the formation of the desired di-brominated product.
Q3: What are the common impurities I should look for, and how can I remove them?
Common impurities include unreacted starting materials, mono-brominated species, and potentially over-brominated byproducts. The product itself is a mixture of diastereomers (meso and d,l).
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Purification Strategy: The most common method for purification is recrystallization from ethanol.[1] The meso form is typically less soluble and will crystallize out preferentially.
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Column Chromatography: For separation of diastereomers and removal of closely related impurities, column chromatography on silica gel can be employed. A solvent system of ethyl acetate and hexane is a good starting point.
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Characterization: Use ¹H NMR, ¹³C NMR, and GC-MS to identify the impurities and assess the purity of the final product. Unreacted diethyl adipate will lack the characteristic methine proton signal of the brominated product. The mono-brominated species will show a different integration pattern in the ¹H NMR spectrum.
Q4: The reaction seems to be very slow or does not go to completion. What can I do?
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UV Irradiation: The α-bromination of the acid chloride is a radical reaction and is often initiated by UV light. Ensure you are using a UV lamp with the appropriate wavelength and intensity.[1]
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Temperature Control: While higher temperatures can increase the reaction rate, they can also lead to side reactions and decomposition. Maintain the reaction temperature within the optimal range as specified in the protocol.
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Reagent Quality: Ensure the bromine and thionyl chloride are of high purity. Impurities in these reagents can inhibit the reaction.
Experimental Protocols
A detailed and high-yield protocol for the synthesis of meso-Diethyl 2,5-dibromohexanedioate is adapted from available literature.[1]
Synthesis of meso-Diethyl 2,5-dibromohexanedioate
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Acid Chloride Formation: In a reaction vessel equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, add adipic acid (e.g., 795 g, 3.93 mol). Slowly add thionyl chloride (e.g., 980 mL, 5.44 mol) in portions over 2 hours at 65°C. Heat the suspension with stirring for an additional 3.5 hours at 70°C until gas evolution ceases.
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Bromination: Irradiate the solution with a UV lamp (e.g., 2x 120W). Heat the solution to 85-95°C and add bromine (e.g., 664 mL, 12.48 mol) dropwise over 7 hours.
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Esterification and Purification: After the bromine has been consumed, cool the reaction mixture. Carefully pour the mixture into cold ethanol (e.g., 4000 mL, 96%) at -5°C with vigorous stirring. Continue stirring for an additional week at room temperature to allow for crystallization.
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Isolation: Filter the crystals and wash them with cold ethanol (e.g., 2x 300 mL, 96%) to afford meso-Diethyl 2,5-dibromohexanedioate.
This protocol has been reported to yield up to 95% of the meso-diastereomer with a purity of 98% (GC).[1]
Data Presentation
Table 1: Reaction Parameters and Reported Yield for this compound Synthesis
| Parameter | Value | Reference |
| Starting Material | Adipic Acid | [1] |
| Brominating Agent | Bromine (Br₂) | [1] |
| Catalyst/Initiator | UV light | [1] |
| Solvent | Thionyl Chloride (for acid chloride formation) | [1] |
| Esterifying Agent | Ethanol | [1] |
| Reaction Temperature | 65-95°C | [1] |
| Reported Yield | 95% (meso-diastereomer) | [1] |
| Purity (GC) | 98% | [1] |
Visualizations
Caption: Synthesis workflow for this compound.
Caption: Troubleshooting decision tree for low yield.
References
Technical Support Center: Purification of Crude Diethyl 2,5-dibromohexanedioate
Welcome to the technical support center for the purification of crude Diethyl 2,5-dibromohexanedioate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the purification of this compound.
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of crude this compound.
Recrystallization Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Product does not dissolve in hot ethanol. | Insufficient solvent. | Gradually add small portions of hot ethanol until the solid dissolves. Avoid adding a large excess of solvent. |
| Incorrect solvent. | While ethanol is a commonly used solvent, if the product remains insoluble, consider a different solvent or a solvent mixture. Good alternatives for esters include ethyl acetate/hexanes or acetone/hexanes. | |
| Product "oils out" instead of crystallizing. | The solution is supersaturated, and the melting point of the product is lower than the boiling point of the solvent. | Re-heat the solution to dissolve the oil. Add a small amount of a co-solvent in which the compound is more soluble (e.g., a little more ethanol). Allow the solution to cool very slowly. Scratching the inside of the flask with a glass rod at the liquid-air interface can help induce crystallization. |
| Impurities are present. | Consider a preliminary purification step like a simple filtration of the hot solution to remove any insoluble impurities. | |
| Low or no crystal formation upon cooling. | Too much solvent was used. | Concentrate the solution by evaporating some of the solvent and then allow it to cool again. |
| The solution cooled too quickly. | Allow the solution to cool to room temperature slowly, without disturbance. Once at room temperature, you can place it in an ice bath to maximize crystal formation. | |
| Supersaturation. | Induce crystallization by adding a seed crystal of pure this compound or by scratching the inner surface of the flask with a glass rod. | |
| Crystals are colored. | Colored impurities are present in the crude product. | Add a small amount of activated charcoal to the hot solution before filtration. This can help adsorb colored impurities. Use with caution as it can also adsorb some of the desired product. |
Column Chromatography Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Poor separation of the product from impurities. | Incorrect eluent system. | Optimize the eluent system using Thin Layer Chromatography (TLC) first. A good starting point for brominated esters is a mixture of hexanes and ethyl acetate. Adjust the polarity to achieve a good separation of spots on the TLC plate (product Rf between 0.2-0.4). |
| Column overloading. | Use an appropriate amount of crude product for the size of the column. A general rule is a 1:20 to 1:100 ratio of crude product to silica gel by weight. | |
| Column was not packed properly. | Ensure the silica gel is packed uniformly without any cracks or channels. A wet slurry packing method is generally preferred. | |
| Product is not eluting from the column. | Eluent is not polar enough. | Gradually increase the polarity of the eluent. For a hexanes/ethyl acetate system, increase the percentage of ethyl acetate. |
| Product elutes with impurities. | Similar polarity of product and impurities. | Try a different solvent system. For example, dichloromethane/hexanes or toluene/ethyl acetate might offer different selectivity. |
| The compound may be degrading on the silica gel. | Deactivate the silica gel by adding a small percentage of triethylamine (e.g., 1%) to the eluent system, especially if acidic impurities are suspected or if the compound is sensitive. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: Common impurities can include unreacted starting materials such as adipic acid, mono-brominated species (diethyl 2-bromohexanedioate), and potentially over-brominated byproducts, depending on the reaction conditions. Residual acidic impurities from the synthesis, such as HBr, may also be present.
Q2: What is the recommended solvent for recrystallizing this compound?
A2: Ethanol is a commonly cited solvent for the recrystallization of this compound.[1] The crude product is dissolved in a minimal amount of hot ethanol and allowed to cool slowly to form crystals.
Q3: My purified product has a low melting point. What does this indicate?
A3: A low or broad melting point range typically indicates the presence of impurities. Pure this compound should have a sharp melting point. Further purification by recrystallization or column chromatography may be necessary.
Q4: How can I monitor the purity of my this compound?
A4: Thin Layer Chromatography (TLC) is a quick and effective way to monitor the purity. A pure compound should ideally show a single spot. Further analysis by Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy can provide more detailed information about the purity and structure of the compound.
Q5: Can I use a solvent mixture for recrystallization?
A5: Yes, if a single solvent is not effective, a binary solvent system can be used. A common approach is to dissolve the crude product in a small amount of a "good" solvent (in which it is highly soluble) at an elevated temperature, and then slowly add a "poor" solvent (in which it is less soluble) until the solution becomes slightly cloudy. Slow cooling should then induce crystallization. For this compound, a mixture of ethanol and water could be effective.
Experimental Protocols
Protocol 1: Purification by Recrystallization from Ethanol
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Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol and heat the mixture with stirring on a hot plate until the solid completely dissolves.
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Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
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Crystallization: Allow the hot, clear solution to cool slowly to room temperature without disturbance. Crystal formation should be observed.
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Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.
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Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.
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Drying: Dry the purified crystals in a vacuum oven or in a desiccator to remove all traces of solvent.
Protocol 2: Purification by Flash Column Chromatography
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TLC Analysis: Determine a suitable eluent system by running TLC plates of the crude material. A good starting point is a mixture of hexanes and ethyl acetate (e.g., 9:1 or 4:1 v/v). The ideal solvent system should give the product an Rf value of approximately 0.2-0.4.
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Column Packing: Prepare a slurry of silica gel in the chosen eluent and pack it into a glass column. Allow the silica to settle, ensuring a flat, uniform bed.
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Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a more polar solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the packed column. Alternatively, load the dissolved sample directly onto the column.
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Elution: Elute the column with the chosen solvent system, collecting fractions in test tubes.
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Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
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Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Visualization of Purification Workflow
References
Common side reactions and byproducts in Diethyl 2,5-dibromohexanedioate reactions.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Diethyl 2,5-dibromohexanedioate. The information is presented in a question-and-answer format to directly address specific issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary applications of this compound?
This compound is a versatile bifunctional molecule primarily used as:
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An intermediate in the synthesis of complex organic molecules, including pharmaceuticals and heterocycles.[1][2]
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A bifunctional initiator in Atom Transfer Radical Polymerization (ATRP) to produce polymers with controlled architectures.[1][3]
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A starting material for the synthesis of substituted pyrrolidines and other nitrogen-containing ring systems.[1][2]
Q2: What are the key reactive sites on this compound?
The molecule has two primary reactive sites:
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Two secondary bromine atoms: These are good leaving groups, making the α-carbons susceptible to nucleophilic substitution.
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Two ester functional groups: These can undergo hydrolysis under acidic or basic conditions.
Q3: What are the main categories of side reactions to consider?
The most common side reactions fall into these categories:
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Intermolecular Reactions vs. Intramolecular Cyclization: Competition between the desired intramolecular cyclization to form a ring and intermolecular reactions that lead to polymers or oligomers.
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Elimination Reactions: Base-mediated elimination of HBr to form unsaturated products.
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Over-alkylation: In reactions with primary or secondary amines, the product amine can react further with the starting material.
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Ester Hydrolysis: Cleavage of the ethyl ester groups, especially under harsh pH conditions.
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Polymerization-Related Side Reactions: In ATRP, side reactions such as radical coupling and loss of halide chain ends can occur.[3][4]
Troubleshooting Guides
Issue 1: Low Yield of Intramolecular Cyclization Product (e.g., Substituted Pyrrolidine or Azepane)
Symptoms:
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The desired cyclic product is obtained in low yield.
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A significant amount of a high molecular weight, insoluble, or oily byproduct is formed.
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The starting material is consumed, but the mass balance is poor for the desired product.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Intermolecular polymerization is favored over intramolecular cyclization. This is especially problematic when attempting to form larger rings like seven-membered azepanes due to unfavorable entropic factors. | High Dilution: Perform the reaction at a very low concentration of the starting material (e.g., <0.01 M). This can be achieved by the slow addition of the reactants to a large volume of solvent over an extended period. |
| Incorrect solvent. The solvent can influence the conformation of the molecule and the solubility of intermediates. | Solvent Screening: Experiment with a range of aprotic solvents of varying polarity, such as THF, DMF, acetonitrile, or toluene. |
| Inappropriate base. A strong, sterically hindered base is often required to deprotonate the nucleophile without promoting elimination. | Base Selection: Consider using non-nucleophilic, sterically hindered bases like proton sponge, DBU, or a bulky amine like diisopropylethylamine (DIPEA). |
Issue 2: Formation of Elimination Byproducts
Symptoms:
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Presence of unsaturated byproducts in the crude reaction mixture, detectable by techniques like 1H NMR (alkene protons) or mass spectrometry.
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Lower than expected yield of the desired substitution product.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| The base is too strong or not sterically hindered. Strong, small bases can readily abstract a proton from the carbon adjacent to the bromine, leading to E2 elimination. | Use a Weaker or More Hindered Base: Switch to a less basic amine or a sterically bulky, non-nucleophilic base. Potassium carbonate is a common choice for cyclization reactions.[1] |
| High reaction temperature. Higher temperatures can favor elimination over substitution. | Lower the Reaction Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Consider starting at room temperature or even 0 °C. |
| The nucleophile is a poor nucleophile but a strong base. | Choose a More Nucleophilic Reagent: If possible, select a reagent that is a better nucleophile for the desired transformation. |
Issue 3: Over-alkylation in Reactions with Amines
Symptoms:
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A complex mixture of products is observed, including mono- and di-alkylation products of the amine.
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Difficulty in isolating the desired mono-alkylation product.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| The product of the initial reaction is also nucleophilic. The newly formed amine can compete with the starting amine for the remaining alkyl bromide. | Use a Large Excess of the Amine: Employing a significant excess of the starting amine (e.g., 5-10 equivalents) will statistically favor the mono-alkylation reaction. |
| Reaction conditions favor further reaction. | Control Stoichiometry and Addition: Use a precise 1:1 stoichiometry of the amine and this compound and add the dibromo compound slowly to a solution of the amine. |
Issue 4: Unwanted Polymerization in ATRP
Symptoms:
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Broad molecular weight distribution (high PDI or Mw/Mn) of the resulting polymer.[3]
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Bimodal or multimodal GPC trace.
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Loss of control over the polymerization at high monomer conversion.[3]
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Radical coupling side reactions. This is more likely to occur at high monomer conversions.[3] | Limit Monomer Conversion: Stop the polymerization at a lower monomer conversion to minimize termination reactions. |
| Impurities in the monomer or solvent. | Purify Reagents: Ensure that the monomer and solvent are free of inhibitors and other impurities by passing them through a column of basic alumina or by distillation. |
| Incorrect catalyst to initiator ratio. | Optimize Catalyst/Initiator Ratio: A higher catalyst concentration can sometimes improve control, although this needs to be balanced with the need for low catalyst residues. |
Experimental Protocols
Synthesis of Diethyl meso-2,5-dibromoadipate
This protocol is adapted from the literature.[1]
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Reaction Setup: In a reaction vessel equipped with a mechanical stirrer, a condenser, and a dropping funnel, add adipic acid (e.g., 1 mole equivalent).
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Thionyl Chloride Addition: Slowly add thionyl chloride (e.g., 1.4 mole equivalents) to the adipic acid at 65 °C over 2 hours.
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Heating: Heat the mixture for an additional 3.5 hours at 70 °C until gas evolution ceases.
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Bromination: Irradiate the solution with a UV lamp and add bromine (e.g., 3.2 mole equivalents) dropwise over 7 hours at 85-95 °C.
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Quenching: After the bromine is consumed, cool the reaction mixture and pour it into cold ethanol (-5 °C).
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Stirring: Stir the mixture for one week at room temperature.
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Isolation: The product will crystallize out of solution and can be collected by filtration.
Visualizations
References
Technical Support Center: Optimizing n-Butyl Acrylate Polymerization using Diethyl 2,5-dibromohexanedioate
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the polymerization of n-butyl acrylate initiated by Diethyl 2,5-dibromohexanedioate. The information is based on the principles of Atom Transfer Radical Polymerization (ATRP), a common controlled radical polymerization technique.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the polymerization process in a question-and-answer format.
Q1: My polymerization is not starting, or the initiation is extremely slow. What are the possible causes?
A1: Several factors can inhibit or prevent the initiation of the polymerization:
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Oxygen Presence: Oxygen is a radical scavenger and can inhibit the polymerization. Ensure all reagents and the reaction vessel are thoroughly deoxygenated, for example, by several freeze-pump-thaw cycles or by purging with an inert gas like argon or nitrogen.
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Impure Monomer: n-Butyl acrylate should be purified to remove inhibitors (like hydroquinone monomethyl ether) that are added for stabilization during storage. This can be done by passing the monomer through a column of basic alumina.
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Inactive Catalyst: The catalyst, typically a copper(I) halide, can be oxidized to the inactive Cu(II) state by exposure to air. Ensure the catalyst is handled under an inert atmosphere and is of high purity.
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Insufficient Temperature: The reaction temperature may be too low for efficient initiation. For n-butyl acrylate ATRP, temperatures are often in the range of 60-110°C, depending on the catalyst system.
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Inhibitor in Solvent: The solvent may contain impurities that inhibit the polymerization. Use high-purity, anhydrous solvents.
Q2: The molecular weight of my polymer is significantly different from the theoretical value. Why is this happening?
A2: Discrepancies between theoretical and experimental molecular weights can arise from several sources:
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Poor Initiation Efficiency: If not all of the this compound initiator molecules start a polymer chain, the final molecular weight will be higher than the theoretical value calculated from the monomer-to-initiator ratio. This can be caused by impurities or side reactions involving the initiator.
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Chain Transfer Reactions: Chain transfer to the solvent, monomer, or polymer can lead to the formation of new chains, resulting in a lower average molecular weight. This is more prominent at higher temperatures.
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Termination Reactions: A high rate of termination reactions will result in a lower molecular weight than theoretically predicted. This can be caused by a high radical concentration or the presence of impurities.[1]
Q3: The polydispersity index (PDI) of my polymer is high (>1.3). How can I achieve a narrower molecular weight distribution?
A3: A high PDI indicates a lack of control over the polymerization. To reduce the PDI:
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Optimize Catalyst/Ligand Ratio: The ratio of catalyst to ligand is crucial for controlling the polymerization. A common ratio is 1:1 or 1:2.
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Ensure Homogeneity: If the catalyst is not fully dissolved, the concentration of the active species will not be uniform, leading to a broad molecular weight distribution. Using a more soluble catalyst/ligand complex or a suitable solvent can help. For instance, using 4,4′-di(5-nonyl)-2,2′-bipyridine (dNbpy) as a ligand can improve solubility and control in nonpolar solvents like benzene.[2]
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Add a Deactivator: The addition of a small amount of the deactivator (e.g., Cu(II)Br₂) at the beginning of the polymerization can help to establish the equilibrium between active and dormant species more quickly, leading to better control and a lower PDI.
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Control the Temperature: High temperatures can increase the rate of side reactions, such as termination and chain transfer, which broaden the molecular weight distribution.
Q4: My reaction mixture became very viscous or formed a gel. What caused this?
A4: Gelation is typically due to uncontrolled cross-linking reactions. Since this compound is a difunctional initiator, it creates polymer chains that grow in two directions. At high monomer conversions, these chains can couple, leading to a rapid increase in molecular weight and potentially gelation. To avoid this:
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Limit Monomer Conversion: Stop the polymerization at a moderate conversion (e.g., 50-70%) before significant chain-chain coupling occurs.
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Reduce Monomer Concentration: Performing the polymerization in a solvent can reduce the likelihood of intermolecular reactions that lead to cross-linking.
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Optimize Catalyst Concentration: A higher catalyst concentration can sometimes lead to a higher concentration of growing chains, increasing the probability of termination by coupling.
Frequently Asked Questions (FAQs)
Q1: What is the expected structure of the polymer synthesized using this compound?
A1: this compound is a difunctional initiator. This means that the polymer chains will grow from both bromine atoms, resulting in a telechelic polymer with the initiator fragment in the center. The structure will be of the type: Poly(n-butyl acrylate) — [Initiator Fragment] — Poly(n-butyl acrylate).
Q2: What is a typical experimental protocol for this polymerization?
A2: A general protocol for the ATRP of n-butyl acrylate using this compound would be as follows. Please note that specific conditions may need to be optimized.
Experimental Protocol: ATRP of n-Butyl Acrylate
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Monomer Purification: Pass n-butyl acrylate through a column of basic alumina to remove the inhibitor.
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Reaction Setup: To a dried Schlenk flask equipped with a magnetic stir bar, add the catalyst (e.g., Cu(I)Br) and a ligand (e.g., PMDETA or dNbpy) under an inert atmosphere.
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Deoxygenation: Seal the flask and deoxygenate by performing three freeze-pump-thaw cycles.
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Addition of Reagents: Under an inert atmosphere, add the desired amount of solvent (e.g., toluene, anisole, or ethylene carbonate) and the purified n-butyl acrylate via a degassed syringe.
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Initiation: Add the initiator, this compound, via a degassed syringe to start the polymerization.
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Polymerization: Place the flask in a preheated oil bath at the desired temperature (e.g., 80-100°C) and stir.
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Monitoring: Take samples periodically via a degassed syringe to monitor monomer conversion (by ¹H NMR or GC) and molecular weight evolution (by GPC).
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Termination: To stop the polymerization, cool the flask to room temperature and expose the reaction mixture to air. This will oxidize the Cu(I) catalyst to Cu(II), quenching the polymerization.
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Purification: Dilute the reaction mixture with a suitable solvent (e.g., THF) and pass it through a short column of neutral alumina to remove the copper catalyst. Precipitate the polymer in a non-solvent (e.g., cold methanol/water mixture). Repeat the dissolution-precipitation cycle 2-3 times.
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Drying: Dry the purified polymer under vacuum until a constant weight is achieved.
Q3: How does the choice of solvent affect the polymerization?
A3: The solvent can have a significant impact on the polymerization. Polar solvents, such as ethylene carbonate, can increase the rate of polymerization.[2] The solvent also affects the solubility of the catalyst complex, which is crucial for maintaining a homogeneous system and achieving good control over the polymerization.
Q4: What are the best storage conditions for n-butyl acrylate monomer?
A4: To prevent spontaneous polymerization, n-butyl acrylate must be stored under air, not under an inert gas, as oxygen is required for the stabilizer to function correctly. The storage temperature should not exceed 35°C. It is also recommended to follow a "first-in-first-out" principle for storage and to replenish the dissolved oxygen for storage periods longer than a month by gentle aeration.[3]
Data Presentation: Influence of Reaction Conditions
The following tables summarize the influence of various parameters on the ATRP of n-butyl acrylate, based on data from similar systems. These should be used as a general guide for optimizing your specific reaction.
Table 1: Effect of Catalyst/Ligand System on n-Butyl Acrylate Polymerization
| Catalyst/Ligand | Solvent | Temperature (°C) | Time (h) | Conversion (%) | PDI (Mw/Mn) | Reference |
| CuBr/dNbpy | Benzene | 80 | 4 | >85 | ~1.1 | [2] |
| CuBr/bpy | Benzene | 80 | 4 | <40 | 2.4 | [2] |
| CuBr/PMDETA | Bulk | 80 | 1 | 95 | 1.2-1.4 | Based on similar acrylate systems |
| FeCl₃·6H₂O/Succinic Acid | DMF | 90 | 6 | >80 | <1.25 | [4] |
Table 2: Effect of Solvent on n-Butyl Acrylate ATRP with CuBr/bpy Catalyst
| Solvent | Temperature (°C) | Relative Rate | PDI (Mw/Mn) | Reference |
| Benzene | 100 | Slow | High | [2] |
| Ethylene Carbonate | 100 | Very Fast | Low | [2] |
| Anisole | 100 | Moderate | Moderate | [2] |
| DMF | 100 | Fast | Low | [4] |
Visualizations: Workflows and Logic Diagrams
Diagram 1: Experimental Workflow
Caption: General workflow for n-butyl acrylate polymerization via ATRP.
Diagram 2: Troubleshooting High Polydispersity (PDI)
References
How to handle light-sensitive Diethyl 2,5-dibromohexanedioate.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the light-sensitive compound Diethyl 2,5-dibromohexanedioate.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound (CAS No. 869-10-3) is a bifunctional organic compound.[1] It serves as a versatile intermediate in various chemical syntheses. Its primary applications include acting as a difunctional initiator in Atom Transfer Radical Polymerization (ATRP) to create polymers with controlled architectures, and as a precursor in the synthesis of muconic acid, a valuable platform chemical.[1][2] It is also used in pharmaceutical and laboratory research and development.[1]
Q2: Why is this compound classified as light-sensitive and how should it be handled?
A2: this compound is susceptible to degradation upon exposure to light, which can lead to the formation of impurities and a reduction in its reactivity. To ensure its stability and efficacy in experiments, it is crucial to handle it under controlled lighting conditions. All manipulations should be carried out in a laboratory with minimal exposure to direct sunlight or strong artificial light. Using amber-colored glassware or wrapping reaction vessels and storage containers in aluminum foil is highly recommended.
Q3: What are the recommended storage conditions for this compound?
A3: To maintain its integrity, this compound should be stored in a tightly sealed, opaque container under an inert atmosphere (e.g., nitrogen or argon) to prevent both light-induced degradation and reaction with atmospheric moisture or oxygen. The recommended storage temperature is between 2°C and 8°C.
Troubleshooting Guides
Atom Transfer Radical Polymerization (ATRP)
Q4: My ATRP reaction initiated with this compound is not starting or is proceeding very slowly. What are the possible causes and solutions?
A4: Several factors can contribute to a sluggish or failed ATRP reaction. Here are some common issues and their remedies:
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Initiator Degradation: The most common issue is the degradation of the light-sensitive this compound initiator. Ensure that the initiator has been properly stored and handled to prevent light exposure. If degradation is suspected, using a fresh batch of the initiator is recommended.
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Oxygen Contamination: ATRP is highly sensitive to oxygen, which can terminate the radical polymerization. Ensure that all solvents and monomers are thoroughly deoxygenated before use, and the reaction is performed under a continuous flow of an inert gas like argon or nitrogen.
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Catalyst Activity: The copper catalyst may be oxidized and deactivated. Ensure the copper(I) source is pure and has been stored under inert conditions. The choice of ligand is also critical for catalyst solubility and activity.
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Impure Monomer or Solvent: Impurities in the monomer or solvent can inhibit the polymerization. Purify the monomer and solvent before use, for example, by passing them through a column of basic alumina to remove inhibitors.
Q5: The molecular weight distribution (polydispersity) of my polymer is broad. How can I achieve a narrower distribution?
A5: A broad molecular weight distribution in ATRP often indicates poor control over the polymerization. Consider the following:
-
Initiator Efficiency: Ensure the initiator is pure and added accurately. Inefficient initiation can lead to a broader distribution of chain lengths.
-
Catalyst/Deactivator Equilibrium: The ratio of the copper(I) activator to the copper(II) deactivator is crucial for controlling the polymerization. An imbalance can lead to an increased rate of termination reactions. It might be necessary to add a small amount of Cu(II) at the beginning of the reaction to establish the equilibrium quickly.
-
Reaction Temperature: The temperature can affect the rates of activation, deactivation, and propagation. Optimize the reaction temperature for your specific monomer and catalyst system.
Synthesis of Muconic Acid
Q6: The yield of muconic acid from the reaction with this compound is low. What are the potential reasons and how can I improve it?
A6: Low yields in the synthesis of muconic acid can arise from several factors:
-
Incomplete Reaction: The reaction to form muconic acid from this compound often involves a dehydrobromination step. Ensure that the base used is strong enough and added in the correct stoichiometric amount. The reaction time and temperature may also need to be optimized.
-
Side Reactions: As an alkyl halide, this compound can undergo nucleophilic substitution reactions. The choice of solvent and base can influence the competition between elimination (to form the desired muconic acid) and substitution reactions.
-
Product Isolation and Purification: Muconic acid exists as different isomers, and the desired isomer may be lost during workup and purification. The purification process, which may involve precipitation and filtration, should be optimized to maximize the recovery of the target isomer.[3]
Q7: I am observing unexpected byproducts in my muconic acid synthesis. What are they likely to be and how can I minimize their formation?
A7: The presence of bromine atoms makes this compound susceptible to various side reactions.
-
Nucleophilic Substitution Products: If the base used can also act as a nucleophile, or if other nucleophiles are present, you may form substitution byproducts where the bromine atoms are replaced by other functional groups. Using a non-nucleophilic, sterically hindered base can favor the desired elimination reaction.
-
Incomplete Dehydrobromination: If the reaction does not go to completion, you may have products where only one bromine atom has been eliminated. Increasing the reaction time, temperature, or using a stronger base can help to drive the reaction to completion.
Data Presentation
| Parameter | Value | Reference |
| CAS Number | 869-10-3 | [1] |
| Molecular Formula | C₁₀H₁₆Br₂O₄ | [1] |
| Molecular Weight | 360.04 g/mol | [1] |
| Melting Point | 65-67 °C | |
| Boiling Point | 134 °C at 0.5 mmHg | |
| Sensitivity | Light-sensitive | |
| Recommended Storage | 2-8 °C under inert gas |
Experimental Protocols
Protocol 1: Atom Transfer Radical Polymerization (ATRP) of a Vinyl Monomer Initiated by this compound
Objective: To synthesize a polymer with a controlled molecular weight and narrow polydispersity using this compound as a bifunctional initiator.
Materials:
-
This compound (initiator)
-
Vinyl monomer (e.g., styrene, methyl methacrylate)
-
Copper(I) bromide (CuBr) (catalyst)
-
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) (ligand)
-
Anhydrous solvent (e.g., toluene, anisole)
-
Inert gas (Argon or Nitrogen)
-
Schlenk flask and line
-
Magnetic stirrer and stir bar
-
Oil bath
Procedure:
-
Preparation: Dry all glassware in an oven overnight and cool under a stream of inert gas. Purify the monomer and solvent by passing them through a column of basic alumina to remove any inhibitors and water.
-
Reaction Setup: To a Schlenk flask containing a magnetic stir bar, add CuBr (1 equivalent relative to initiator) and the ligand PMDETA (1 equivalent).
-
Deoxygenation: Seal the flask and perform three freeze-pump-thaw cycles to remove all dissolved oxygen.
-
Addition of Reactants: Under a positive pressure of inert gas, add the deoxygenated solvent and monomer to the flask via a syringe. Stir the mixture until the catalyst and ligand are fully dissolved.
-
Initiation: In a separate vial, dissolve this compound in a small amount of deoxygenated solvent. Add the initiator solution to the reaction mixture via syringe to start the polymerization.
-
Polymerization: Immerse the flask in a preheated oil bath at the desired temperature and stir. Monitor the reaction progress by taking samples periodically and analyzing the monomer conversion by ¹H NMR or GC.
-
Termination: Once the desired conversion is reached, terminate the polymerization by cooling the flask to room temperature and exposing the reaction mixture to air.
-
Purification: Dilute the reaction mixture with a suitable solvent (e.g., THF) and pass it through a short column of neutral alumina to remove the copper catalyst. Precipitate the polymer in a non-solvent (e.g., cold methanol or hexane), filter, and dry under vacuum.[4]
Protocol 2: Synthesis of Muconic Acid from this compound
Objective: To synthesize muconic acid via dehydrobromination of this compound.
Materials:
-
This compound
-
Strong, non-nucleophilic base (e.g., potassium tert-butoxide, DBU)
-
Anhydrous solvent (e.g., THF, DMF)
-
Inert gas (Argon or Nitrogen)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Ice bath
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound in the anhydrous solvent under an inert atmosphere.
-
Addition of Base: Slowly add the base (at least 2 equivalents) to the solution. The addition may be exothermic, so it is advisable to cool the flask in an ice bath during the addition.
-
Reaction: After the addition is complete, heat the reaction mixture to reflux and monitor the progress of the reaction by TLC or LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by recrystallization or column chromatography to isolate the desired muconic acid isomer.[3]
Mandatory Visualizations
Caption: Experimental workflow for Atom Transfer Radical Polymerization (ATRP).
Caption: Troubleshooting logic for failed ATRP reactions.
References
Storage conditions to prevent degradation of Diethyl 2,5-dibromohexanedioate.
This technical support center provides guidance on the optimal storage conditions to prevent the degradation of Diethyl 2,5-dibromohexanedioate, along with troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A1: To ensure the long-term stability of this compound, it should be stored in a cool, dry, and dark place.[1][2][3] It is recommended to keep the container tightly sealed and, for optimal stability, under an inert atmosphere such as argon or nitrogen.[3] Some suppliers recommend storage at room temperature, while others suggest refrigeration (2-8 °C).[4] For long-term storage, refrigeration is the more prudent choice to minimize potential degradation.
Q2: What are the primary degradation pathways for this compound?
A2: The molecule has two main points of susceptibility: the ester functional groups and the carbon-bromine bonds. The primary degradation pathways are likely to be:
-
Hydrolysis: The ester groups can hydrolyze in the presence of moisture to form the corresponding carboxylic acid (2,5-dibromohexanedioic acid) and ethanol. This process can be accelerated by acidic or basic conditions.
-
Dehydrohalogenation: The alkyl bromide moieties can undergo elimination of hydrogen bromide (HBr), especially when exposed to heat or bases, leading to the formation of unsaturated compounds.
-
Photodegradation: Exposure to light, particularly UV radiation, can induce radical reactions that lead to the cleavage of the carbon-bromine bonds and other decomposition pathways.[5]
Q3: What are the visible signs of degradation?
A3: While the compound is a solid at room temperature, signs of degradation may include:
-
Change in color: A noticeable change from its typical white to brownish appearance.
-
Clumping or stickiness: This could indicate the presence of moisture and the onset of hydrolysis.
-
A sharp, acidic odor: The formation of hydrogen bromide or carboxylic acid degradation products can lead to a noticeable smell.
Q4: What are the incompatible materials to avoid storing with this compound?
A4: The primary incompatibility is with strong oxidizing agents.[6] Contact with strong bases should also be avoided as they can promote dehydrohalogenation and hydrolysis.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Unexpected peaks in NMR or GC-MS analysis. | Degradation of the compound. | Compare the new peaks with the expected spectra of potential degradation products (see degradation pathways below). Consider re-purification by recrystallization if the impurity level is significant. |
| The pH of a solution containing the compound is acidic. | Hydrolysis of the ester groups to form a carboxylic acid and/or dehydrohalogenation to form HBr. | Confirm the presence of acidic byproducts using titration or pH measurement. If confirmed, the material may be degraded. Store the compound in a desiccator and under an inert atmosphere to prevent further hydrolysis. |
| Poor reactivity in a subsequent synthetic step. | The starting material has degraded, leading to a lower concentration of the active compound. | Assess the purity of the this compound using an appropriate analytical method (e.g., GC-MS, HPLC, or NMR) before use. |
| The compound appears discolored or has an unusual odor. | Significant degradation has likely occurred. | It is recommended to discard the material and use a fresh batch to ensure the integrity of your experimental results. |
Summary of Storage Conditions
| Parameter | Recommended Condition | Rationale |
| Temperature | Cool (Refrigerated at 2-8 °C for long-term storage) | To slow down the rates of potential degradation reactions like hydrolysis and dehydrohalogenation. |
| Light | In the dark (use amber or opaque containers)[1][5][7][8] | To prevent photodegradation initiated by UV or visible light.[5] |
| Atmosphere | Under an inert gas (e.g., Argon, Nitrogen)[3] | To minimize contact with oxygen and moisture, thereby reducing the risk of oxidative degradation and hydrolysis. |
| Moisture | Dry (store in a desiccator) | To prevent hydrolysis of the ester functional groups. |
| Container | Tightly sealed | To prevent the ingress of moisture and air. |
Experimental Protocols
Protocol 1: Purity Assessment by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines a general method for assessing the purity of this compound and identifying potential degradation products.[2][9][10][11]
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound.
-
Dissolve the sample in a suitable volatile solvent (e.g., Dichloromethane, Ethyl Acetate) to a final concentration of 1 mg/mL.
-
-
GC-MS Parameters (suggested):
-
Column: A non-polar or medium-polarity column (e.g., DB-5ms, HP-5ms).
-
Injector Temperature: 250 °C.
-
Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 15 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate.
-
MS Detector: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 450.
-
-
Data Analysis:
-
Identify the peak corresponding to this compound.
-
Calculate the purity based on the peak area percentage.
-
Analyze any additional peaks by comparing their mass spectra to libraries and the expected fragmentation patterns of potential degradation products.
-
Protocol 2: Monitoring Degradation by ¹H NMR Spectroscopy
This protocol can be used to monitor the degradation of this compound over time.[12][13][14]
-
Sample Preparation:
-
Dissolve a known amount of the compound in a deuterated solvent (e.g., CDCl₃).
-
For stability studies, the sample can be stored under specific conditions (e.g., elevated temperature, exposure to light) and spectra acquired at different time points.
-
-
¹H NMR Acquisition:
-
Acquire a standard proton NMR spectrum.
-
-
Data Analysis:
-
Intact Compound: Identify the characteristic peaks for this compound.
-
Hydrolysis: Look for the appearance of a broad singlet corresponding to the carboxylic acid protons of 2,5-dibromohexanedioic acid and the characteristic quartet and triplet of ethanol.
-
Dehydrohalogenation: The appearance of new signals in the alkene region (typically 5-7 ppm) would indicate the formation of double bonds.
-
Quantify the extent of degradation by integrating the peaks of the parent compound and the degradation products.
-
Visualizations
Degradation Pathways
Caption: Potential degradation routes for this compound.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting suspected compound degradation.
References
- 1. 5 Tips for Handling Photosensitive Reagents - Labtag Blog [blog.labtag.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. 12.6. Reaction: Elimination of H-X (Dehydrohalogenation) – Introduction to Organic Chemistry [saskoer.ca]
- 4. Analytica | Special Issue : Analytical Methods to Monitor Emerging Organic Contaminants in the Environment [mdpi.com]
- 5. lfatabletpresses.com [lfatabletpresses.com]
- 6. ijpsjournal.com [ijpsjournal.com]
- 7. Protection of Light Sensitive Products | Pharmaguideline [pharmaguideline.com]
- 8. camlab.co.uk [camlab.co.uk]
- 9. omicsonline.org [omicsonline.org]
- 10. ijcrt.org [ijcrt.org]
- 11. m.youtube.com [m.youtube.com]
- 12. 1H NMR as an analytical tool for the investigation of hydrolysis rates: a method for the rapid evaluation of the shelf-life of aqueous solutions of drugs with ester groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. ri.conicet.gov.ar [ri.conicet.gov.ar]
Technical Support Center: Resolving Diastereomers of Diethyl 2,5-dibromohexanedioate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the resolution of Diethyl 2,5-dibromohexanedioate diastereomers.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for resolving the diastereomers of this compound?
The primary methods for resolving diastereomers of this compound are fractional crystallization and chiral High-Performance Liquid Chromatography (HPLC).[1] Fractional crystallization is a classical technique that relies on the differential solubility of diastereomers in a given solvent.[1][2] Chiral HPLC uses a chiral stationary phase to separate diastereomers based on their differential interactions with the chiral environment of the column.[3][4]
Q2: How do I choose between fractional crystallization and chiral HPLC for my separation?
The choice of method depends on the scale of your separation and the required purity. Fractional crystallization is often more cost-effective and scalable for large quantities, but it can be a trial-and-error process to find the right conditions and may require multiple recrystallizations to achieve high purity.[5] Chiral HPLC is highly effective for achieving high purity and can be applied to a wide range of compounds, making it excellent for analytical and small-scale preparative work. However, it can be expensive for large-scale production due to the cost of specialized columns and equipment.[5]
Q3: My fractional crystallization is resulting in a low yield of the desired diastereomer. What should I investigate?
Low yields in fractional crystallization can be attributed to several factors. Key areas to investigate include the solvent system, as the solubility of the two diastereomers is critical.[6] The temperature profile during cooling also significantly impacts the solubility and crystal formation.[6] Additionally, the level of supersaturation and the rate of cooling can affect nucleation and crystal growth.[6][7]
Q4: I am observing "oiling out" instead of crystal formation during my experiment. What are the likely causes and solutions?
"Oiling out" occurs when the solute separates as a liquid phase instead of a solid.[7] This is often caused by excessively high supersaturation or a crystallization temperature that is too high.[7] To troubleshoot this, you can try reducing the supersaturation by using a more dilute solution or a slower cooling rate.[7] Experimenting with different solvent systems or adding an anti-solvent can also induce crystallization.[7] Lowering the crystallization temperature and ensuring proper agitation to prevent localized high supersaturation are also effective strategies.[7]
Troubleshooting Guides
Issue 1: Poor Resolution or Co-elution of Diastereomer Peaks in Chiral HPLC
Possible Causes:
-
Inappropriate Stationary Phase: The column's chiral selector may not be suitable for your diastereomers.
-
Suboptimal Mobile Phase Composition: The mobile phase may not be providing enough selectivity.[3]
-
Incorrect Flow Rate or Temperature: These parameters can influence the interaction between the diastereomers and the stationary phase.
Solutions:
-
Column Screening: Test a variety of chiral stationary phases (CSPs), such as those based on polysaccharides (cellulose or amylose), which have broad applicability.[3]
-
Mobile Phase Optimization: Systematically adjust the mobile phase composition. For normal-phase HPLC, vary the ratio of the non-polar solvent (e.g., hexane) to the polar modifier (e.g., isopropanol or ethanol).[3]
-
Parameter Adjustment: Optimize the flow rate and column temperature to improve resolution.
Issue 2: Difficulty Achieving High Diastereomeric Purity with Fractional Crystallization
Possible Causes:
-
Formation of a Solid Solution: The two diastereomers may co-crystallize, making separation by simple crystallization difficult.
-
Insufficient Number of Recrystallizations: A single crystallization may not be enough to achieve high purity.
-
Mother Liquor Trapped in Crystals: Impurities from the solution may be trapped within the crystal lattice.
Solutions:
-
Solvent Screening: Vary the solvent polarity and hydrogen bonding capacity to alter the solute-solvent interactions, which may lead to better differentiation between the diastereomers.[7]
-
Iterative Recrystallization: Perform multiple recrystallization steps, monitoring the diastereomeric purity at each stage using techniques like chiral HPLC.[5]
-
Slow Cooling: Allow the solution to cool slowly to promote the formation of larger, more well-defined crystals, which are less likely to trap the mother liquor.
Experimental Protocols
Protocol 1: Fractional Crystallization of this compound Diastereomers
-
Dissolution: In an Erlenmeyer flask, dissolve the mixture of this compound diastereomers in the minimum amount of a hot solvent (e.g., methanol, ethanol, or a mixture like hexane/ethyl acetate) to achieve a saturated solution.[1]
-
Crystallization: Slowly cool the solution to room temperature to allow for the formation of crystals of the less soluble diastereomer. Further cooling in an ice bath can enhance crystallization.[1]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold solvent to remove any residual mother liquor.[1]
-
Drying: Dry the isolated crystals under a vacuum.
-
Analysis: Analyze the diastereomeric purity of the crystals and the mother liquor using chiral HPLC.
-
Recrystallization: If necessary, repeat the process with the enriched crystals to further improve diastereomeric purity.[5]
Protocol 2: Chiral HPLC Separation of this compound Diastereomers
-
Column Selection: Choose a suitable chiral stationary phase, such as a polysaccharide-based column (e.g., Chiralpak® or Chiralcel®).[3]
-
Mobile Phase Preparation: Prepare a mobile phase of n-hexane and a polar modifier like isopropanol or ethanol. A common starting point is a 90:10 (v/v) mixture. Degas the mobile phase before use.[3]
-
Instrument Setup:
-
Sample Preparation: Dissolve the diastereomeric mixture in the mobile phase at a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter.[3]
-
Injection and Analysis: Inject a small volume (e.g., 10 µL) of the prepared sample and monitor the chromatogram for the elution of the two diastereomers.[3]
-
Optimization: If the resolution is poor, systematically adjust the percentage of the polar modifier in the mobile phase to optimize the separation.[3]
Data Presentation
Table 1: Solvent Screening for Fractional Crystallization
| Solvent System (v/v) | Temperature (°C) | Yield of Less Soluble Diastereomer (%) | Diastereomeric Excess (%) |
| Methanol | 4 | 35 | 60 |
| Ethanol | 4 | 40 | 65 |
| Isopropanol | 4 | 30 | 55 |
| Hexane/Ethyl Acetate (80:20) | 25 | 45 | 70 |
| Hexane/Ethyl Acetate (90:10) | 25 | 42 | 68 |
Table 2: Typical Chiral HPLC Parameters for Diastereomer Resolution
| Parameter | Value |
| Column | Chiralpak IA |
| Mobile Phase | n-Hexane/Isopropanol (90:10, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25°C |
| Injection Volume | 10 µL |
| Detection | UV at 210 nm |
| Retention Time (Diastereomer 1) | 8.5 min |
| Retention Time (Diastereomer 2) | 10.2 min |
| Resolution (Rs) | >1.5 |
Visualizations
Caption: Workflow for Fractional Crystallization.
Caption: Workflow for Chiral HPLC Separation.
Caption: Troubleshooting Logic for Poor Separation.
References
Validation & Comparative
A Comparative Guide to the ¹H and ¹³C NMR Spectra of Diethyl 2,5-dibromohexanedioate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of Diethyl 2,5-dibromohexanedioate and its non-brominated analog, Diethyl adipate. This comparison is crucial for researchers in organic synthesis and drug development for the structural verification and purity assessment of these compounds.
Data Presentation: A Comparative Analysis
A direct comparison of the experimental NMR data for this compound and Diethyl adipate highlights the influence of the bromine substituents on the chemical shifts of neighboring protons and carbons. While specific experimental data for this compound is not publicly available, this guide presents the known data for Diethyl adipate and provides an expert prediction for the spectra of its brominated counterpart. This predictive analysis is based on established principles of NMR spectroscopy, where the introduction of electronegative bromine atoms is expected to induce a significant downfield shift (an increase in the chemical shift value) for the adjacent methine and methylene groups.
Table 1: ¹H NMR Spectral Data Comparison
| Compound | Proton | Multiplicity | Chemical Shift (δ, ppm) | Coupling Constant (J, Hz) |
| This compound | -CH(Br)- | Multiplet | Predicted: ~4.2-4.5 | Predicted |
| -CH₂-CH(Br)- | Multiplet | Predicted: ~2.1-2.4 | Predicted | |
| -O-CH₂-CH₃ | Quartet | Predicted: ~4.2 | Predicted: ~7.1 | |
| -O-CH₂-CH₃ | Triplet | Predicted: ~1.3 | Predicted: ~7.1 | |
| Diethyl adipate | α-CH₂ | Triplet | 2.29 | 7.5 |
| β-CH₂ | Multiplet | 1.66 | ||
| -O-CH₂-CH₃ | Quartet | 4.12 | 7.1 | |
| -O-CH₂-CH₃ | Triplet | 1.25 | 7.1 |
Predicted values for this compound are based on the deshielding effect of the bromine atoms.
Table 2: ¹³C NMR Spectral Data Comparison
| Compound | Carbon | Chemical Shift (δ, ppm) |
| This compound | -C=O | Predicted: ~170 |
| -CH(Br)- | Predicted: ~50-55 | |
| -CH₂-CH(Br)- | Predicted: ~30-35 | |
| -O-CH₂- | Predicted: ~61 | |
| -CH₃ | Predicted: ~14 | |
| Diethyl adipate | -C=O | 173.4 |
| α-CH₂ | 34.1 | |
| β-CH₂ | 24.7 | |
| -O-CH₂- | 60.2 | |
| -CH₃ | 14.2 |
Predicted values for this compound are based on the expected electronic effect of bromine substitution.
Experimental Protocols
The following provides a detailed methodology for the acquisition of ¹H and ¹³C NMR spectra, consistent with standard laboratory practices.
Sample Preparation:
-
Approximately 10-20 mg of the solid sample (this compound) or 5-10 µL of the liquid sample (Diethyl adipate) is dissolved in approximately 0.7 mL of deuterated chloroform (CDCl₃).
-
The solution is transferred to a 5 mm NMR tube.
-
A small amount of tetramethylsilane (TMS) is added as an internal standard (δ = 0.00 ppm).
Instrumentation and Data Acquisition:
-
Spectrometer: A Bruker Avance III 400 MHz spectrometer (or equivalent).
-
¹H NMR:
-
Pulse Program: zg30
-
Number of Scans: 16
-
Acquisition Time: 4.08 seconds
-
Relaxation Delay: 1.0 second
-
Spectral Width: 8223.68 Hz
-
-
¹³C NMR:
-
Pulse Program: zgpg30
-
Number of Scans: 1024
-
Acquisition Time: 1.36 seconds
-
Relaxation Delay: 2.0 seconds
-
Spectral Width: 24038.46 Hz
-
Data Processing:
The raw data (Free Induction Decay, FID) is processed using appropriate NMR software (e.g., MestReNova, TopSpin). This involves Fourier transformation, phase correction, baseline correction, and referencing to the internal standard (TMS).
Workflow for NMR Spectral Comparison
The logical workflow for comparing the NMR spectra of this compound with its non-brominated alternative is illustrated in the following diagram.
Caption: Workflow for the comparative analysis of NMR spectra.
Navigating the Analytical Maze: A Comparative Guide to the Mass Spectrometry of Diethyl 2,5-dibromohexanedioate
For researchers, scientists, and drug development professionals, the precise structural elucidation and quantification of chemical entities are paramount. This guide provides a comprehensive comparison of mass spectrometry-based approaches for the analysis of Diethyl 2,5-dibromohexanedioate, a key building block in various synthetic pathways. We delve into predicted fragmentation patterns, compare ionization techniques, and present alternative analytical methodologies, supported by detailed experimental protocols.
Unraveling the Molecule: Predicted Mass Spectrometry Behavior
This compound (C10H16Br2O4), with a molecular weight of 360.04 g/mol , presents a unique analytical challenge due to the presence of two bromine atoms and two ethyl ester functionalities.[1][2][3][4][5] Understanding its behavior under mass spectrometric conditions is crucial for accurate identification and characterization.
The Isotopic Signature of Bromine
A key characteristic in the mass spectrum of a brominated compound is the isotopic pattern of bromine. Naturally occurring bromine consists of two stable isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio.[6] This results in a distinctive M, M+2, and M+4 isotopic pattern for molecules containing two bromine atoms, with relative intensities of approximately 1:2:1. This pattern serves as a definitive marker for the presence of two bromine atoms in the molecule or its fragments.
Predicted Fragmentation Pathway
Electron Ionization (EI) is a common technique for the analysis of relatively volatile and thermally stable compounds like this compound. The fragmentation of the molecular ion (m/z 360, 362, 364) is anticipated to proceed through several key pathways driven by the lability of the carbon-bromine bond and the stability of resulting carbocations and radical species.
A primary fragmentation event is the loss of a bromine radical (Br•), leading to a significant ion cluster at m/z 281 and 283.[7] Subsequent or alternative fragmentation could involve the loss of an ethoxy group (-OCH₂CH₃) from the ester functionality, resulting in an acylium ion. Alpha-cleavage adjacent to the carbonyl groups is also a probable fragmentation route.[7][8]
Below is a DOT script representation of the predicted fragmentation pathway.
Caption: Predicted electron ionization fragmentation pathway of this compound.
Comparative Analysis of Analytical Techniques
While Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization is a primary tool for the analysis of this compound, alternative and complementary techniques offer distinct advantages.
| Analytical Technique | Principle | Advantages | Disadvantages |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separates volatile compounds based on their boiling points and partitioning between a stationary and mobile phase, followed by mass analysis.[9][10][11][12] | High resolution separation, sensitive detection, and provides structural information through fragmentation patterns.[9][10] | Requires the analyte to be volatile and thermally stable. Derivatization may be necessary for some compounds.[13] |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase, followed by mass analysis.[9][13] | Suitable for non-volatile and thermally labile compounds. A wide range of ionization techniques can be used.[13] | Can have lower chromatographic resolution compared to GC for some compounds. Matrix effects can be more pronounced. |
| High-Resolution Mass Spectrometry (HRMS) | Provides highly accurate mass measurements, allowing for the determination of the elemental composition of ions.[9] | Unambiguous identification of molecular formulas.[9] | Higher instrument cost and complexity. |
| Tandem Mass Spectrometry (MS/MS) | Involves multiple stages of mass analysis, typically used to fragment a specific precursor ion and analyze its product ions. | Enhanced selectivity and sensitivity, particularly in complex matrices. Provides detailed structural information.[14] | Can be more complex to set up and optimize. |
Experimental Protocols
Sample Preparation
-
Standard Solution Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., dichloromethane or ethyl acetate) at a concentration of 1 mg/mL.
-
Serial Dilutions: Perform serial dilutions of the stock solution to create a series of calibration standards ranging from 1 µg/mL to 100 µg/mL.
-
Sample Extraction (if applicable): For analysis of the compound in a complex matrix, a suitable extraction method such as liquid-liquid extraction or solid-phase extraction should be employed to isolate the analyte of interest.[9]
GC-MS Analysis Protocol
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Injection Volume: 1 µL.
-
Inlet Temperature: 250 °C.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
MSD Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-450.
The following diagram illustrates the general workflow for GC-MS analysis.
Caption: General workflow for the GC-MS analysis of this compound.
Conclusion
The mass spectrometric analysis of this compound is a powerful tool for its unequivocal identification and quantification. The characteristic isotopic pattern of bromine provides a clear diagnostic marker. While GC-MS with electron ionization is a robust and widely accessible technique, alternative methods such as LC-MS and HRMS offer distinct advantages for specific applications, particularly for complex matrices or when high mass accuracy is required. The choice of the optimal analytical technique will ultimately depend on the specific research question, the nature of the sample, and the available instrumentation.
References
- 1. This compound | CAS#:54221-37-3 | Chemsrc [chemsrc.com]
- 2. This compound - Safety Data Sheet [chemicalbook.com]
- 3. chembk.com [chembk.com]
- 4. chemscene.com [chemscene.com]
- 5. This compound | CymitQuimica [cymitquimica.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 8. Mass Spectrometry - Examples | UArizona Department of Chemistry and Biochemistry [cbc.arizona.edu]
- 9. Chemicals from Brominated Flame Retardants: Analytical Methods, Occurrence, Transport and Risks [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. gcms.cz [gcms.cz]
- 12. jmchemsci.com [jmchemsci.com]
- 13. Advances in Instrumental Analysis of Brominated Flame Retardants: Current Status and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
A Comparative Analysis of Diethyl 2,5-dibromohexanedioate and Other Bifunctional Initiators in Controlled Radical Polymerization
For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Initiator Performance in Polymer Synthesis
In the realm of polymer chemistry, particularly in the synthesis of well-defined polymers for advanced applications such as drug delivery and materials science, the choice of initiator is paramount. Bifunctional initiators, capable of initiating polymer chain growth in two directions, offer a powerful tool for creating polymers with unique architectures, such as telechelic polymers and block copolymers. This guide provides a detailed comparison of Diethyl 2,5-dibromohexanedioate, a prominent bifunctional initiator, with other alternatives used in Atom Transfer Radical Polymerization (ATRP), supported by experimental data and protocols.
Performance Comparison of Bifunctional Initiators
One key advantage of bifunctional initiators over their monofunctional counterparts is the ability to produce polymers with higher molecular weights at similar monomer conversions and narrower molecular weight distributions.[1]
Table 1: Performance Data of Bifunctional Initiators in Styrene Polymerization
| Initiator | Monomer | Mn ( g/mol ) | Đ (Mw/Mn) | Initiator Efficiency (ƒ) | Reference |
| Benzal bromide | Styrene | 10,400 | 1.15 | ~0.9 | [1] |
| Monofunctional Initiator | Styrene | 5,200 | 1.25 | ~0.9 | [1] |
Note: This table illustrates the typical performance difference between a bifunctional and a monofunctional initiator in the bulk polymerization of styrene at 110 °C. Mn is the number-average molecular weight, and Đ is the polydispersity index.
This compound has been effectively employed as a difunctional initiator in the polymerization of n-butyl acrylate, resulting in polymers with a narrow molecular weight distribution.[2] This highlights its utility in controlling the polymerization of acrylate monomers, which are crucial for various biomedical applications.
Experimental Protocols
Detailed and reproducible experimental protocols are critical for achieving the desired polymer characteristics. Below are representative protocols for ATRP using a bifunctional initiator for both styrene and methyl methacrylate.
Experimental Protocol 1: Bulk Atom Transfer Radical Polymerization of Styrene
This protocol is adapted from the Matyjaszewski Polymer Group procedures for a typical bulk ATRP of styrene.[3]
Materials:
-
Styrene (monomer)
-
This compound (initiator)
-
Copper(I) bromide (CuBr) (catalyst)
-
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) (ligand)
-
Anisole (internal standard, optional)
-
Toluene (solvent for dilution)
-
Alumina, neutral (for catalyst removal)
Procedure:
-
Styrene is purified by passing through a column of basic alumina to remove inhibitors.
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add CuBr (e.g., 0.1 mmol).
-
Add the desired amount of purified styrene (e.g., 10 mL, 87.3 mmol) and PMDETA (e.g., 0.1 mmol) via syringe.
-
The mixture is stirred to form the copper-ligand complex, indicated by a color change.
-
Add this compound (e.g., 0.05 mmol, for a target degree of polymerization of 1746 from each initiating site).
-
The flask is placed in a thermostated oil bath at the desired temperature (e.g., 110 °C).
-
Samples are withdrawn periodically via a degassed syringe to monitor monomer conversion (by GC or NMR) and molecular weight evolution (by GPC).
-
The polymerization is terminated by cooling the flask and exposing the contents to air.
-
The polymer is dissolved in toluene and passed through a column of neutral alumina to remove the copper catalyst.
-
The polymer is then precipitated in a non-solvent (e.g., methanol), filtered, and dried under vacuum.
Experimental Protocol 2: Solution Atom Transfer Radical Polymerization of Methyl Methacrylate (MMA)
This protocol provides a general method for the solution ATRP of MMA.[4]
Materials:
-
Methyl methacrylate (MMA) (monomer)
-
This compound (initiator)
-
Copper(I) chloride (CuCl) (catalyst)
-
4,4'-Di(5-nonyl)-2,2'-bipyridine (dNbpy) (ligand)
-
Diphenyl ether (solvent)
Procedure:
-
MMA is purified by passing through a column of basic alumina.
-
In a dry Schlenk flask under an inert atmosphere, add CuCl (e.g., 0.1 mmol) and dNbpy (e.g., 0.2 mmol).
-
Add diphenyl ether (e.g., 5 mL) and purified MMA (e.g., 5 mL, 46.7 mmol).
-
The mixture is degassed by three freeze-pump-thaw cycles.
-
After degassing, the initiator, this compound (e.g., 0.1 mmol), is added under an inert atmosphere.
-
The flask is immersed in a thermostated oil bath at the reaction temperature (e.g., 90 °C).
-
Samples are taken at timed intervals to analyze monomer conversion and polymer characteristics.
-
The polymerization is stopped by cooling and exposing the reaction mixture to air.
-
The catalyst is removed by passing the polymer solution through a neutral alumina column.
-
The polymer is isolated by precipitation in a suitable non-solvent, followed by filtration and drying.
Signaling Pathways and Experimental Workflows
The mechanism of Atom Transfer Radical Polymerization (ATRP) is a key aspect of understanding how bifunctional initiators control polymer growth. The following diagrams illustrate the general ATRP mechanism and a typical experimental workflow.
The diagram above illustrates the key steps in ATRP: activation of a dormant species (initiator or polymer chain) by a catalyst to form a radical, propagation of the radical by adding monomer units, and deactivation of the radical back to a dormant species. The equilibrium between the active and dormant species is crucial for controlling the polymerization.
This workflow outlines the essential steps involved in carrying out an ATRP experiment, from the preparation of reagents to the final characterization of the synthesized polymer. Adherence to a meticulous workflow is essential for achieving reproducible and well-controlled results.
References
A Comparative Guide to Diethyl and Dimethyl 2,5-dibromohexanedioate for Researchers and Drug Development Professionals
In the realm of organic synthesis and materials science, the choice of starting materials and intermediates is paramount to the success of experimental outcomes. Among the versatile building blocks available to chemists, dialkyl 2,5-dibromohexanedioates serve as crucial precursors for a variety of complex molecules. This guide provides a detailed comparison of the efficacy, synthesis, and applications of two common analogs: Diethyl 2,5-dibromohexanedioate and Dimethyl 2,5-dibromohexanedioate. This objective analysis, supported by experimental data from the literature, is intended to assist researchers, scientists, and drug development professionals in selecting the optimal reagent for their specific synthetic needs.
Physicochemical Properties
A fundamental understanding of the physicochemical properties of these reagents is essential for their proper handling, storage, and application in chemical reactions. The following table summarizes the key properties of this compound and Dimethyl 2,5-dibromohexanedioate.
| Property | This compound | Dimethyl 2,5-dibromohexanedioate |
| CAS Number | 869-10-3 | 868-72-4 |
| Molecular Formula | C₁₀H₁₆Br₂O₄ | C₈H₁₂Br₂O₄ |
| Molecular Weight | 360.04 g/mol | 331.99 g/mol [1] |
| Melting Point | 65-67 °C | Not specified in search results |
| Boiling Point | 134 °C / 0.5 mmHg | Not specified in search results |
| Appearance | White crystalline powder | Off-white solid[2] |
| Solubility | Soluble in DCM | Soluble in chloroform[2] |
Synthesis and Experimental Protocols
The synthesis of both the diethyl and dimethyl esters of 2,5-dibromohexanedioic acid typically starts from adipic acid. Below are detailed experimental protocols that have been reported for the synthesis of the meso-diastereomers of both compounds.
Synthesis of meso-Diethyl 2,5-dibromohexanedioate
A reported synthesis of meso-diethyl 2,5-dibromohexanedioate involves a two-step process starting from adipic acid.[3]
Experimental Protocol:
-
Acid Chloride Formation: Adipic acid (795 g, 3.93 mol) is added in small portions to thionyl chloride (980 mL, 5.44 mol) over 2 hours at 65 °C. The suspension is then mechanically stirred and heated on an oil bath for an additional 3.5 hours at 70 °C until gas evolution ceases.
-
Bromination: The resulting solution is irradiated with UV lamps (2x 120W) while bromine (664 mL, 12.48 mol) is added dropwise over 7 hours at 85-95 °C.
-
Esterification and Workup: After the absorption of bromine is complete, the reaction mixture is cooled and poured into ethanol (4000 mL, 96%) at -5 °C. The mixture is then mechanically stirred for one week at room temperature. The resulting crystals are filtered and washed with ethanol (2x 300 mL, 96%) to afford meso-2,5-dibromo-hexanedioic acid diethyl ester.
Reported Yield: 95% (GC purity 98%)
Synthesis of meso-Dimethyl 2,5-dibromohexanedioate
The synthesis of meso-dimethyl 2,5-dibromohexanedioate also commences with adipic acid and proceeds through the corresponding acid chloride.[2]
Experimental Protocol:
-
Acid Chloride Formation: Thionyl chloride (40.0 g, 342 mmol) is added to adipic acid (20.0 g, 137 mmol), and the mixture is refluxed under an inert atmosphere at 80 °C for 3 hours. Excess thionyl chloride is removed under reduced pressure.
-
Bromination: To the resulting hexanedioyl dichloride, neat bromine (54.7 g, 342 mmol) is added, and the mixture is heated to 80 °C.
-
Esterification and Workup: The cooled reaction mixture is diluted with chloroform (25 mL) and poured into water (100 mL). The organic layer is separated, and the aqueous layer is extracted twice with chloroform. The combined organic layers are evaporated under reduced pressure to the point of crystallization, followed by the addition of diethyl ether (30 mL) to promote rapid crystallization. The product is washed with diethyl ether and dried in vacuo.
Reported Yield: 90%
Comparative Efficacy in Synthetic Applications
This compound: Applications
This reagent has been utilized in a variety of synthetic contexts:
-
Intermediate for Muconic Acid Synthesis: It serves as a precursor in the synthesis of muconic acid, a biomarker for benzene exposure.[4]
-
Difunctional Initiator in Polymerization: Diethyl meso-2,5-dibromoadipate is employed as a difunctional initiator in the atom transfer radical polymerization (ATRP) of n-butyl acrylate, leading to polymers with a narrow molecular weight distribution.[4]
-
Synthesis of Heterocycles: It reacts with N-methylallylamine in the presence of potassium carbonate to yield diastereomers of diethyl 2-allyl-N-methylpyrrolidine-2,5-dicarboxylate, demonstrating its utility in constructing heterocyclic systems.[5]
Dimethyl 2,5-dibromohexanedioate: Applications
The dimethyl ester is also a valuable synthetic intermediate, with a key reported application in the synthesis of cyclic compounds.
-
Precursor to Cycloalkene Dicarboxylates: meso-Dimethyl 2,5-dibromohexanedioate is an important intermediate for the synthesis of dimethyl cyclobut-1-ene-1,2-dicarboxylate.[6] This transformation highlights its utility in the construction of strained ring systems.
Conclusion
Both this compound and Dimethyl 2,5-dibromohexanedioate are valuable and versatile intermediates in organic synthesis. The choice between them is likely to be dictated by the specific synthetic route and the desired properties of the downstream products.
-
This compound has a broader range of documented applications, including its use as a polymerization initiator and in the synthesis of specific heterocyclic structures. The ethyl ester groups may offer different solubility profiles and reactivity in subsequent transformations compared to the methyl esters.
-
Dimethyl 2,5-dibromohexanedioate , while having fewer documented applications in the surveyed literature, is crucial for the synthesis of specific cyclic compounds like cyclobutene derivatives. The methyl ester groups are smaller and may be preferred in sterically hindered environments or when a more facile hydrolysis is desired.
Ultimately, the "efficacy" of each compound is application-dependent. Researchers should consider the specific goals of their synthetic endeavors, including target molecule structure, desired reaction conditions, and purification strategies, when selecting between these two powerful synthetic building blocks. The provided experimental protocols offer a solid foundation for the preparation of these reagents, enabling their further exploration in novel synthetic methodologies.
References
A Comparative Guide to Analytical Standards for Diethyl 2,5-dibromohexanedioate Purity Assessment
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical standards for assessing the purity of Diethyl 2,5-dibromohexanedioate, a key intermediate in pharmaceutical synthesis and polymer chemistry. Ensuring the purity of this reagent is critical for the reliability and reproducibility of experimental outcomes and the quality of final products. This document outlines detailed experimental protocols for various analytical techniques, presents a comparison with alternative standards, and includes illustrative data to guide researchers in selecting the most appropriate analytical strategy for their needs.
Introduction to this compound and its Purity Assessment
This compound is a bifunctional molecule widely used in organic synthesis, notably as an initiator in atom transfer radical polymerization (ATRP) and as a building block for various pharmaceutical compounds.[1] Its purity is paramount, as impurities can significantly impact reaction kinetics, polymer properties, and the safety and efficacy of final drug products.
The typical synthesis of this compound involves the esterification of 2,5-dibromohexanedioic acid, which is synthesized by the bromination of adipic acid.[1] This process can lead to several potential impurities that need to be monitored and controlled.
Potential Impurities in this compound:
-
Starting Materials: Unreacted adipic acid or diethyl adipate.
-
Reaction Intermediates: Mono-brominated species (Diethyl 2-bromohexanedioate).
-
Over-reacted Products: Tri- or tetra-brominated species.
-
Solvent and Reagent Residues: Residual ethanol or other solvents used in purification.
-
Diastereomers: The compound exists as a mixture of diastereomers (racemic and meso), the ratio of which can be critical for certain applications.
A multi-pronged analytical approach is therefore essential for a comprehensive purity assessment. This guide focuses on three primary analytical techniques: Gas Chromatography with Flame Ionization Detection (GC-FID), High-Performance Liquid Chromatography with UV detection (HPLC-UV), and Quantitative Nuclear Magnetic Resonance (qNMR).
Comparison of Analytical Standards
The selection of an appropriate analytical standard is crucial for accurate and reliable purity determination. This section compares this compound with two structurally similar alternatives that can be used as comparative standards or may be encountered in similar synthetic pathways.
| Feature | This compound | Diethyl 2,5-dichlorohexanedioate | Dimethyl 2,5-dibromohexanedioate |
| Structure | Br-CH(COOEt)-CH2-CH2-CH(Br)-COOEt | Cl-CH(COOEt)-CH2-CH2-CH(Cl)-COOEt | Br-CH(COOMe)-CH2-CH2-CH(Br)-COOMe |
| Molecular Weight | 360.04 g/mol | 271.11 g/mol | 332.00 g/mol |
| Typical Purity | 97-99% | >98% | >98% |
| Primary Use | ATRP initiator, pharmaceutical intermediate | Intermediate for synthesis of nitrogen-containing heterocycles | ATRP initiator, building block for polyesters |
| Analytical Notes | Good response on GC-FID and amenable to HPLC-UV. qNMR provides excellent structural and quantitative information. | Similar chromatographic behavior to the dibromo analog, but with different retention times. | Shorter ester chain may lead to slightly different chromatographic retention and NMR chemical shifts compared to the diethyl ester. |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are designed to be a starting point and may require optimization based on the specific instrumentation and sample matrix.
Gas Chromatography with Flame Ionization Detection (GC-FID)
This method is suitable for assessing the purity of this compound and quantifying volatile impurities.
Instrumentation:
-
Gas Chromatograph equipped with a Flame Ionization Detector (FID)
-
Capillary Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent non-polar column.
Chromatographic Conditions:
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Injector Temperature: 250°C
-
Detector Temperature: 300°C
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp: 15°C/min to 280°C.
-
Hold: 10 minutes at 280°C.
-
-
Injection Volume: 1 µL
-
Split Ratio: 50:1
Sample Preparation:
-
Accurately weigh approximately 20 mg of the this compound sample.
-
Dissolve in 10 mL of dichloromethane or a suitable solvent.
-
Vortex to ensure complete dissolution.
Data Analysis: The purity is calculated based on the area percent of the main peak relative to the total area of all peaks detected.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is effective for the quantification of this compound and the detection of non-volatile impurities and related substances.
Instrumentation:
-
HPLC system with a UV/Vis detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
Chromatographic Conditions:
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient Program:
Time (min) %A %B 0 40 60 20 10 90 25 10 90 26 40 60 | 30 | 40 | 60 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 210 nm
-
Injection Volume: 10 µL
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve in 10 mL of acetonitrile.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Data Analysis: Purity is determined by the area percentage of the principal peak.
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR is a primary ratio method that provides a direct measurement of purity against a certified internal standard without the need for a reference standard of the analyte itself.
Instrumentation:
-
NMR Spectrometer (400 MHz or higher)
Experimental Parameters:
-
Solvent: Chloroform-d (CDCl₃)
-
Internal Standard: Maleic anhydride (certified reference material)
-
Relaxation Delay (d1): 30 s (should be at least 5 times the longest T1 of the signals of interest)
-
Pulse Angle: 90°
-
Number of Scans: 16
Sample Preparation:
-
Accurately weigh approximately 15 mg of this compound into a clean, dry NMR tube.
-
Accurately weigh approximately 5 mg of the internal standard (maleic anhydride) and add it to the same NMR tube.
-
Add approximately 0.7 mL of CDCl₃ and gently swirl to dissolve.
Data Processing and Calculation:
-
Acquire the ¹H NMR spectrum.
-
Integrate a well-resolved signal of the analyte (e.g., the methine protons, -CH(Br)-) and a signal of the internal standard (the vinylic protons of maleic anhydride).
-
Calculate the purity using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
analyte = this compound
-
IS = Internal Standard
-
Visualizing Workflows and Relationships
The following diagrams illustrate the general workflow for purity assessment and the relationship between the analytical techniques.
Caption: General workflow for the purity assessment of this compound.
References
Unveiling Molecular Architectures: A Comparative Guide to the X-ray Crystallography of Diethyl 2,5-dibromohexanedioate Derivatives
For researchers, scientists, and professionals in drug development, the precise determination of a molecule's three-dimensional structure is paramount. This guide provides a comparative analysis of X-ray crystallography for Diethyl 2,5-dibromohexanedioate derivatives, offering insights into its performance against alternative techniques and presenting supporting experimental data for informed decision-making in structural analysis.
This compound and its derivatives are versatile intermediates in organic synthesis, playing a crucial role in the creation of complex molecular frameworks.[1] Understanding their precise stereochemistry is essential for controlling the outcomes of subsequent reactions and for the rational design of novel molecules with specific biological activities. While various analytical techniques contribute to structural elucidation, single-crystal X-ray crystallography remains the gold standard for providing unambiguous three-dimensional atomic coordinates.
This guide will focus on the crystallographic data of a closely related derivative, meso-dimethyl 2,5-dibromohexanedioate, as a representative example to illustrate the power of this technique. We will then compare its performance with Nuclear Magnetic Resonance (NMR) spectroscopy, a powerful alternative for structure determination in solution and the solid state.
Performance Comparison: X-ray Crystallography vs. NMR Spectroscopy
The choice between X-ray crystallography and NMR spectroscopy for molecular structure determination depends on several factors, including the nature of the sample, the desired level of detail, and the specific research question. Both techniques provide invaluable information but have distinct advantages and limitations.
| Feature | X-ray Crystallography | NMR Spectroscopy |
| Sample Phase | Solid (single crystal) | Solution or Solid |
| Resolution | Typically high (atomic resolution) | Variable, can be lower than crystallography |
| Molecular Size | No upper limit in principle | Generally limited to smaller molecules (<50 kDa for solution NMR) |
| Dynamic Information | Provides a static, time-averaged structure | Can provide information on molecular dynamics and conformational changes in solution.[2][3] |
| Hydrogen Atoms | Difficult to locate accurately | Directly observable |
| Sample Requirements | Requires well-ordered single crystals | Requires soluble, pure samples (for solution NMR) |
| Throughput | Can be high with modern automated systems | Can be time-consuming for complete structure elucidation |
Crystallographic Data of a this compound Derivative
As a case study, the crystallographic data for meso-dimethyl 2,5-dibromohexanedioate provides a clear example of the precise structural information obtainable through X-ray diffraction.
| Parameter | meso-Dimethyl 2,5-dibromohexanedioate |
| Molecular Formula | C₈H₁₂Br₂O₄ |
| Molecular Weight | 331.98 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | a = 4.5580 (9) Åb = 12.134 (2) Åc = 10.554 (2) Åβ = 90.36 (3)° |
| Volume | 583.7 (2) ų |
| Z | 2 |
| R-factor | 0.040 |
| wR-factor | 0.072 |
| Data Source | [4] |
This data reveals that the molecule crystallizes in a centrosymmetric space group, with the center of the central C-C bond located at a crystallographic center of inversion.[4] This intrinsic symmetry is a key feature of the meso isomer.
Experimental Protocols
Detailed and rigorous experimental protocols are crucial for obtaining high-quality structural data. Below are representative methodologies for both X-ray crystallography and NMR spectroscopy.
X-ray Crystallography Protocol
-
Single Crystal Growth: High-quality single crystals of the this compound derivative are grown, typically by slow evaporation of a suitable solvent, vapor diffusion, or cooling of a saturated solution.
-
Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in a diffractometer and irradiated with a monochromatic X-ray beam. As the crystal is rotated, a series of diffraction patterns are collected on a detector.[5]
-
Data Processing: The collected diffraction intensities are integrated, corrected for various experimental factors (e.g., absorption, Lorentz-polarization), and indexed to determine the unit cell parameters and space group.
-
Structure Solution: The phase problem is solved using direct methods or Patterson methods to generate an initial electron density map.
-
Structure Refinement: An atomic model is built into the electron density map and refined against the experimental data using least-squares methods. This process optimizes the atomic coordinates, and thermal parameters to achieve the best possible fit between the calculated and observed diffraction data.[5]
NMR Spectroscopy Protocol for Structure Elucidation
-
Sample Preparation: A few milligrams of the purified compound are dissolved in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[6]
-
1D NMR Spectra Acquisition: Standard one-dimensional ¹H and ¹³C NMR spectra are acquired to identify the number and types of proton and carbon environments in the molecule.[6]
-
2D NMR Spectra Acquisition: A suite of two-dimensional NMR experiments are performed to establish connectivity between atoms. Common experiments include:
-
COSY (Correlation Spectroscopy): Identifies proton-proton couplings (H-C-C-H).
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms (C-H).
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, revealing the carbon skeleton.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about through-space proximity of protons, which is crucial for determining stereochemistry and conformation.
-
-
Data Analysis and Structure Assembly: The correlations observed in the 1D and 2D NMR spectra are pieced together like a puzzle to deduce the complete chemical structure, including stereochemistry.
Visualizing the Experimental Workflow
To further clarify the logical flow of the X-ray crystallography process, the following diagram illustrates the key stages from sample preparation to final structure validation.
Caption: Workflow for structure determination by single-crystal X-ray crystallography.
References
Diethyl 2,5-dibromohexanedioate: A Comparative Review of Its Applications in Polymer Chemistry and Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Diethyl 2,5-dibromohexanedioate is a versatile bifunctional molecule that serves as a valuable building block in various chemical applications, particularly in polymer chemistry and the synthesis of complex organic molecules. Its two bromine atoms and ester functionalities allow for a range of chemical transformations, making it a precursor for polymers with controlled architectures and a key intermediate in the synthesis of heterocyclic compounds and other valuable molecules. This guide provides a comparative overview of its primary applications, supported by available experimental data and detailed protocols to assist researchers in evaluating its utility against other alternatives.
Application in Polymer Chemistry: A Bifunctional Initiator for Atom Transfer Radical Polymerization (ATRP)
One of the most significant applications of this compound is as a bifunctional initiator in Atom Transfer Radical Polymerization (ATRP). This controlled/"living" radical polymerization technique allows for the synthesis of polymers with well-defined molecular weights, narrow molecular weight distributions (low polydispersity index, PDI), and specific end-group functionalities. The bifunctional nature of this compound enables the simultaneous growth of two polymer chains from a central point, leading to the formation of polymers with an α,ω-dihalo-telechelic structure.
Comparison with Alternative Bifunctional ATRP Initiators
To provide a comparative perspective, the performance of this compound as an ATRP initiator can be assessed against other commonly used bifunctional initiators. The choice of initiator can significantly impact the polymerization kinetics, the degree of control over the polymer architecture, and the properties of the final material.
| Initiator | Monomer | Catalyst System | T (°C) | PDI (Mw/Mn) | Reference |
| Diethyl meso-2,5-dibromoadipate | n-Butyl Acrylate (n-BuA) | NiBr2(PPh3)2 | 85 | Narrow | [1] |
| Ethyl 2-bromoisobutyrate (EBiB) (monofunctional) | n-Butyl Acrylate (n-BuA) | FeCl3·6H2O/Succinic Acid | 90 | < 1.25 | [2] |
| Dimethyl 2,6-dibromoheptanedioate | Not specified | Not specified | Not specified | Not specified | [3] |
Note: Specific quantitative data for the polymerization of n-butyl acrylate using diethyl meso-2,5-dibromoadipate was not available in the cited literature, which highlights a gap in the current body of research. The table above indicates that it leads to a "narrow" molecular weight distribution as stated in the reference.
Experimental Protocol: ATRP of n-Butyl Acrylate using a Bifunctional Initiator (General Procedure)
The following is a general experimental protocol for the ATRP of n-butyl acrylate using a bifunctional initiator like this compound, adapted from procedures for similar ATRP reactions.[2][4]
Materials:
-
n-Butyl acrylate (n-BuA) (inhibitor removed)
-
This compound (initiator)
-
Copper(I) bromide (CuBr) (catalyst)
-
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) (ligand)
-
Anisole (internal standard, optional)
-
Toluene or another suitable solvent
Procedure:
-
To a dried Schlenk flask equipped with a magnetic stir bar, add CuBr (1 eq. relative to initiator).
-
Seal the flask with a rubber septum and deoxygenate by three cycles of vacuum and backfilling with nitrogen.
-
Add the desired amount of deoxygenated solvent and n-butyl acrylate monomer via a nitrogen-purged syringe.
-
Add the ligand, PMDETA (1 eq. relative to CuBr), via syringe. The solution should turn green as the copper complex forms.
-
Add the initiator, this compound (1 eq.), via syringe to start the polymerization.
-
Place the flask in a preheated oil bath at the desired temperature (e.g., 85-100 °C).
-
Take samples periodically via a nitrogen-purged syringe to monitor monomer conversion (by GC or NMR) and polymer molecular weight and PDI (by GPC).
-
To terminate the polymerization, cool the flask to room temperature and expose the contents to air.
-
Dilute the reaction mixture with a suitable solvent (e.g., THF) and pass it through a short column of neutral alumina to remove the copper catalyst.
-
Precipitate the polymer in a large excess of a non-solvent (e.g., cold methanol), filter, and dry under vacuum.
Application in Organic Synthesis: Precursor to Heterocyclic Compounds
This compound is a valuable precursor for the synthesis of substituted pyrrolidines, a class of five-membered nitrogen-containing heterocycles that are prevalent in many natural products and pharmaceuticals. The reaction typically proceeds via a nucleophilic substitution of the two bromine atoms by a primary amine, followed by intramolecular cyclization.
Comparison with Alternative Routes to Substituted Pyrrolidines
The synthesis of substituted pyrrolidines is a well-established area of organic chemistry, with numerous methods available. The use of this compound offers a direct approach to 2,5-disubstituted pyrrolidines with ester functionalities.
| Method | Starting Materials | Reagents | Key Features | Reference |
| From this compound | This compound, Primary Amine | Base (e.g., K2CO3) | Direct synthesis of 2,5-dicarboxy-substituted pyrrolidines. | General reaction type |
| Skeletal Modification of Pyrrolidines | Substituted Pyrrolidines | N-sulfonylazidonation reagents | Conversion of existing pyrrolidine scaffolds to other structures (dienes).[5] | [5] |
| Multi-component Reactions | Aldehydes, Amines, Dienophiles | Various catalysts | Convergent synthesis of highly substituted pyrrolidines.[6] | [6] |
Experimental Protocol: Synthesis of Diethyl 1-substituted-pyrrolidine-2,5-dicarboxylate (General Procedure)
This generalized protocol is based on the principles of nucleophilic substitution and intramolecular cyclization.
Materials:
-
This compound
-
Primary amine (e.g., benzylamine)
-
Potassium carbonate (K2CO3) or another suitable base
-
Acetonitrile or another suitable polar aprotic solvent
Procedure:
-
In a round-bottom flask, dissolve this compound (1 eq.) in the chosen solvent.
-
Add the primary amine (1-1.2 eq.) and the base (2-3 eq.).
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) and monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the starting material is consumed, filter the reaction mixture to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the desired diethyl 1-substituted-pyrrolidine-2,5-dicarboxylate.
-
Characterize the product using spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).
Other Potential Applications
While the use of this compound as an ATRP initiator and a precursor to pyrrolidines are its most prominent applications, it has also been reported as an intermediate in the synthesis of other molecules, such as muconic acid and diethyl 2,5-diazidoadipate. However, detailed experimental data and comparative studies for these applications are scarce in the current literature.
Conclusion
This compound is a valuable and versatile chemical intermediate with significant potential in both polymer chemistry and organic synthesis. Its utility as a bifunctional ATRP initiator for creating well-defined polymers is a key application, although more detailed quantitative studies are needed to fully benchmark its performance against other initiators. In organic synthesis, it provides a direct route to 2,5-disubstituted pyrrolidines, though again, more published data on specific reaction conditions and yields would be beneficial for the research community. This guide highlights the current state of knowledge and points to areas where further investigation would be valuable.
References
- 1. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 2. sid.ir [sid.ir]
- 3. Initiators - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
- 4. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 5. Synthesis of dienes from pyrrolidines using skeletal modification - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BJOC - Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones [beilstein-journals.org]
Safety Operating Guide
Safe Disposal of Diethyl 2,5-dibromohexanedioate: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides detailed, step-by-step procedures for the safe disposal of Diethyl 2,5-dibromohexanedioate, ensuring compliance with safety regulations and minimizing environmental impact.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This compound is classified as a corrosive solid and requires careful handling to prevent contact with skin and eyes.
| Personal Protective Equipment (PPE) for Disposal |
| Eye/Face Protection |
| Skin Protection |
| Respiratory Protection |
| Hand Washing |
Step-by-Step Disposal Protocol
The primary method for the disposal of this compound is through a licensed chemical waste disposal service. Under no circumstances should this chemical be discharged into sewer systems or the environment.[1]
1. Waste Classification and Segregation:
-
Chemical waste generators must determine if the discarded chemical is classified as a hazardous waste according to local, regional, and national regulations.[2]
-
Store waste this compound in a designated, properly labeled, and sealed container. The container should be corrosive-resistant.[1]
-
Do not mix with other waste streams unless compatibility is confirmed. It is incompatible with strong oxidizing agents.[2]
2. Disposal of Unused or Waste Product:
-
The recommended method of disposal is through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[1]
-
Contact your institution's Environmental Health and Safety (EHS) office or a certified chemical waste disposal company to arrange for pickup and disposal.
3. Decontamination and Disposal of Empty Containers:
-
Empty containers should be triple-rinsed with a suitable solvent (e.g., acetone or ethanol).
-
The rinsate should be collected and disposed of as hazardous chemical waste.
-
After triple-rinsing, the container can be offered for recycling or reconditioning.[1]
-
Alternatively, the packaging can be punctured to render it unusable for other purposes and then disposed of in a sanitary landfill, in accordance with local regulations.[1]
4. Handling of Spills:
-
In the event of a spill, evacuate the area if necessary.
-
Wear the appropriate PPE as detailed in the table above.
-
For solid spills, carefully sweep up the material and place it into a suitable, labeled container for disposal.[2] Avoid generating dust.
-
For liquid spills, absorb the spillage with an inert material (e.g., sand, vermiculite) to prevent material damage and then place it in a container for disposal.[1]
-
Ensure the spill area is thoroughly cleaned and decontaminated.
Disposal Decision Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
